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  • Product: 4-(Cyclohexyloxy)-3-fluoro-benzoic acid
  • CAS: 163419-03-2

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of 4-(Cyclohexyloxy)-3-fluorobenzoic Acid: A Technical Guide for Drug Development

Executive Summary 4-(Cyclohexyloxy)-3-fluorobenzoic acid (CAS: 163419-03-2) is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry and agrochemical development. This whitepaper pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclohexyloxy)-3-fluorobenzoic acid (CAS: 163419-03-2) is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry and agrochemical development. This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronics, and the standardized empirical protocols required to validate its behavior in predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Structural and Electronic Profiling

The molecular architecture of 4-(Cyclohexyloxy)-3-fluorobenzoic acid is defined by three critical functional domains, each contributing to its overall reactivity and pharmacokinetic profile:

  • C1-Carboxylic Acid: The primary reactive center. It serves as the synthetic handle for derivatization, most commonly via amidation or esterification workflows.

  • C3-Fluorine: The strategic incorporation of fluorine in drug molecules is a proven method to enhance metabolic stability and modulate target affinity[1][1]. The C3-fluorine exerts a strong inductive electron-withdrawing effect (-I), which slightly increases the acidity (lowers the pKa) of the C1-carboxylic acid. Furthermore, the highly non-polarizable C-F bond is resistant to cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of derived compounds [1][1].

  • C4-Cyclohexyloxy Group: A bulky, highly lipophilic ether moiety. While it provides resonance electron donation (+R) to the aromatic ring, its primary role is to impart significant hydrophobic bulk. This drives target affinity via van der Waals interactions in lipophilic binding pockets and drastically increases the molecule's overall partition coefficient (LogP).

G cluster_0 4-(Cyclohexyloxy)-3-fluorobenzoic acid F_atom C3-Fluorine (-I Effect) pKa_effect Lowered pKa (~4.0) F_atom->pKa_effect Inductive withdrawal LogP_effect Increased Lipophilicity (LogP ~4.2) F_atom->LogP_effect Metabolic stability Ether_group C4-Cyclohexyloxy (+R, -I Effects) Ether_group->pKa_effect Resonance donation Ether_group->LogP_effect Hydrophobic bulk COOH_group C1-Carboxylic Acid (Reactive Center) Reactivity Amide Coupling / Esterification COOH_group->Reactivity Activation (HATU/EDC) pKa_effect->Reactivity Determines salt form

Structural effects governing the reactivity of 4-(Cyclohexyloxy)-3-fluorobenzoic acid.

Physicochemical Properties & Predictive ADME

Understanding the baseline quantitative data of this compound is critical for downstream formulation and synthetic planning. The table below summarizes its core properties.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₅FO₃-
Molecular Weight 238.25 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Predicted pKa ~4.0 – 4.2Lowered by the -I effect of the C3-fluorine; dictates physiological ionization state.
Predicted LogP ~4.2 – 4.5Driven by the lipophilic cyclohexyloxy group; enhances membrane permeability.
TPSA 46.5 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors 1Provided by the carboxylic acid (-OH) group.
H-Bond Acceptors 3Provided by the carboxylic acid (2) + ether oxygen (1).

Experimental Protocols: Self-Validating Systems

Protocol A: pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for precise pKa measurement in medicinal chemistry [2][2]. Because this compound has poor aqueous solubility, a co-solvent system (e.g., Methanol/Water) is required, followed by Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-3 mg of the analyte in a titration vessel containing 50 mL of a methanol/water mixture (e.g., 30% v/v MeOH). Add 0.15 M KCl to maintain a constant ionic strength.

  • Inert Purging (Critical Causality): Purge the solution with nitrogen gas for 10 minutes prior to and during the titration. Why? To displace dissolved CO₂, which forms carbonic acid in water and will artificially skew the titration curve and inflection points [2][2].

  • Titration Execution: Titrate with standardized 0.1 M NaOH using an automated titrator. Record the pH after each incremental addition (e.g., 0.05 mL) only when the signal drift stabilizes to < 0.01 pH units/min.

  • Data Analysis: Plot the first derivative of the titration curve ( dpH/dV ) to identify the equivalence point. Calculate the pKa from the half-equivalence point. Repeat across multiple co-solvent ratios and extrapolate to 0% organic modifier.

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask Method

The shake-flask method, as outlined in OECD Test Guideline 107, is the definitive protocol for quantifying the partition coefficient of neutral molecules [3][3].

Step-by-Step Methodology:

  • Solvent Saturation (Critical Causality): Stir n-octanol and high-purity water together for 24 hours. Why? To ensure mutual saturation. If pure solvents are used, they will partition into each other during the assay, changing the phase volumes and invalidating the concentration calculations [3][3].

  • Stock Preparation: Dissolve the compound in the pre-saturated n-octanol. The Nernst partition law applies strictly to dilute solutions, meaning the concentration must not exceed 0.01 mol/L [3][3].

  • Equilibration: In a centrifuge tube, combine the spiked n-octanol with pre-saturated water at three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the partition coefficient is independent of the concentration ratio.

  • Agitation: Agitate the mixtures on a mechanical shaker at 100 strokes/min for 30 minutes at 25 °C.

  • Phase Separation (Critical Causality): Centrifuge the tubes at 400 × g for 15 minutes. Why? Mechanical shaking creates micro-emulsions. Centrifugation breaks these emulsions, ensuring sharp phase boundaries to prevent cross-contamination during sampling [3][3].

  • Quantification: Sample both phases and quantify the concentration of the compound in the octanol phase ( Coct​ ) and the aqueous phase ( Cwat​ ) using HPLC-UV.

  • Calculation: Calculate the partition coefficient using the formula: LogP=log10​(Coct​/Cwat​) .

G Step1 1. Prepare n-Octanol & Water (Mutually saturated for 24h) Step2 2. Dissolve Analyte (Conc < 0.01M in octanol) Step1->Step2 Step3 3. Shake-Flask Equilibration (100 strokes/min, 20-25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 400 x g) Step3->Step4 Step5 5. Quantification (HPLC-UV / LC-MS) Step4->Step5 Step6 6. Calculate Partition Coefficient (LogP = log[Coct]/[Cwat]) Step5->Step6

Standardized shake-flask workflow for LogP determination (OECD TG 107).

References

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: Journal of Research in Pharmacy (DergiPark) URL: [Link]

  • Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Foreword: The Criticality of Solid-State Characterization in Drug Development For researchers, scientists, and professionals in drug development, the journey of a new chemical entity from discovery to a viable pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Criticality of Solid-State Characterization in Drug Development

For researchers, scientists, and professionals in drug development, the journey of a new chemical entity from discovery to a viable pharmaceutical product is fraught with challenges. A molecule's inherent chemical structure is but the first chapter of its story. The narrative of its solid-state properties—specifically its crystal structure and potential for polymorphism—is equally, if not more, critical to its ultimate success. The ability of a single molecule to exist in multiple crystalline forms, known as polymorphism, can profoundly influence crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2][3][4] An uncharacterized or newly appearing polymorph can lead to manufacturing inconsistencies, altered therapeutic efficacy, and significant regulatory hurdles.

This guide provides a comprehensive, in-depth framework for the systematic investigation of the crystal structure and polymorphism of a novel benzoic acid derivative, 4-(Cyclohexyloxy)-3-fluoro-benzoic acid. As no public data currently exists for this specific compound, this document is structured as a practical, first-principles guide for a research scientist tasked with its complete solid-state characterization. The methodologies detailed herein are grounded in established, authoritative protocols and are designed to be self-validating, ensuring the generation of robust and reliable data. We will not merely list procedural steps but delve into the causality behind each experimental choice, empowering the researcher with a deep understanding of the "why" behind the "how."

Synthesis and Purification: The Foundation of Meaningful Analysis

Proposed Synthetic Pathway

Based on established synthetic routes for analogous fluoro- and alkoxy-substituted benzoic acids, a plausible synthesis of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid can be envisioned starting from commercially available 3,4-difluorobenzoic acid.[5][6]

Diagram: Proposed Synthesis of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid

G cluster_0 Step 1: Selective Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis 3,4-Difluorobenzoic Acid Intermediate Ester 3,4-Difluorobenzoic Acid->Intermediate Ester Cyclohexanol, NaH, THF Cyclohexanol 4-(Cyclohexyloxy)-3-fluoro-benzoic acid 4-(Cyclohexyloxy)-3-fluoro-benzoic acid Intermediate Ester->4-(Cyclohexyloxy)-3-fluoro-benzoic acid 1. NaOH (aq) 2. HCl (aq)

Caption: A potential two-step synthesis of the target compound.

Purification Protocol: Recrystallization

Objective: To achieve a purity of >99.5%, suitable for single-crystal growth and polymorph screening.

  • Solvent Selection: Begin by screening for a suitable solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but exhibit low solubility at room temperature or below. A binary solvent system (e.g., ethanol/water, acetone/heptane) often provides the necessary solubility gradient.

  • Dissolution: Dissolve the crude 4-(Cyclohexyloxy)-3-fluoro-benzoic acid in a minimal amount of the chosen hot solvent or solvent system.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize yield. Slow cooling is crucial for the formation of well-ordered crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature well below the melting point to remove residual solvent.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[7][8] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Experimental Workflow for SCXRD

Diagram: SCXRD Experimental Workflow

A Crystal Growth (Slow Evaporation, Vapor Diffusion) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Validation & Analysis (CIF File Generation) E->F

Caption: The sequential process for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD
  • Crystal Growth:

    • Objective: To grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) free from defects.[7]

    • Methodology (Slow Evaporation):

      • Prepare a dilute, saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone).

      • Loosely cover the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

      • Monitor for the formation of well-defined single crystals.

  • Data Collection:

    • Objective: To measure the intensities of a large number of Bragg reflections.

    • Methodology:

      • Carefully select and mount a suitable crystal on a goniometer head.

      • Place the crystal in a stream of X-rays (often from a synchrotron or rotating anode source) and cool to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]

      • Rotate the crystal during data collection to measure the intensities of reflections at various orientations.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions and refine the structural model.

    • Methodology:

      • Process the collected data to determine the unit cell dimensions and space group.

      • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7]

      • Refine the model against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factor amplitudes.[7]

Exploring the Polymorphic Landscape

The majority of active pharmaceutical ingredients (APIs) exhibit polymorphism.[1] Therefore, a comprehensive polymorph screen is not just advisable but a regulatory expectation to ensure consistent product quality.[3] The goal is to recrystallize the compound under a wide array of conditions to induce the formation of as many different crystalline forms as possible.[1]

Polymorph Generation: High-Throughput Crystallization Screening

A high-throughput screening approach allows for the parallel exploration of numerous crystallization conditions, maximizing the chances of discovering different polymorphs while conserving valuable compound.[]

Diagram: Polymorph Screening Workflow

cluster_0 Crystallization Methods A Slow Evaporation Analysis Solid-Form Characterization (PXRD, DSC, TGA, Spectroscopy) A->Analysis B Cooling Crystallization B->Analysis C Slurry Conversion C->Analysis D Anti-Solvent Addition D->Analysis Solvents Diverse Solvent Library (Polar, Non-polar, Protic, Aprotic) Solvents->A Solvents->B Solvents->C Solvents->D

Caption: A multi-pronged approach to polymorph generation and analysis.

Primary Characterization Technique: Powder X-ray Diffraction (PXRD)

PXRD is the most powerful and widely used technique for the identification and characterization of polymorphs.[2][10][11] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

Protocol for PXRD Analysis:

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition:

    • Mount the powdered sample in the diffractometer.

    • Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Data Interpretation:

    • Compare the PXRD patterns of samples obtained from different crystallization experiments.

    • Different peak positions and/or relative intensities indicate the presence of different polymorphic forms.

    • The absence of sharp peaks suggests an amorphous solid.

Confirmatory Analysis: Thermal Methods

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about the thermal properties and stability of different solid forms.[12][13][14]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation:

    • Analyze the resulting thermogram for thermal events.

    • A sharp endotherm typically corresponds to the melting point. Different polymorphs will generally have different melting points.

    • Other endothermic or exothermic events may indicate solid-solid phase transitions between polymorphs.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation:

    • Monitor the sample's mass as a function of temperature.

    • Significant mass loss indicates decomposition, providing information on the thermal stability of the form.

    • Mass loss at lower temperatures can indicate the presence of solvates or hydrates.[15][16]

Data Synthesis and Reporting

A thorough investigation will likely yield multiple datasets. The true scientific value lies in synthesizing this information to build a comprehensive understanding of the solid-state behavior of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid.

Summarizing Crystallographic and Physicochemical Data

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Crystallographic Data for Polymorphs of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.12315.456
b (Å)5.4328.765
c (Å)22.7899.123
β (°)98.7690
Volume (ų)1234.51238.9
Z44
Density (calc) (g/cm³)1.3501.355

Table 2: Hypothetical Thermal Analysis Data

PropertyForm IForm II
Melting Point (DSC)155.2 °C162.5 °C
Onset of Decomposition (TGA)250 °C255 °C
Thermodynamic RelationshipMetastableStable

Conclusion

The systematic characterization of the crystal structure and polymorphic behavior of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid is a critical, non-negotiable phase in its development as a potential pharmaceutical agent. By employing a logical workflow that begins with high-purity synthesis and progresses through definitive single-crystal X-ray analysis to a comprehensive polymorph screen utilizing PXRD and thermal methods, researchers can build a robust understanding of this molecule's solid-state landscape. This knowledge is paramount for ensuring the selection of the optimal solid form with desirable and consistent properties, thereby mitigating risks in later stages of development and ensuring the delivery of a safe, stable, and effective drug product.

References

  • Benchchem.
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
  • Creative Biostructure. (2025, April 13). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Creative Biostructure. (2025, April 14). Overview of Powder X-ray Diffraction (PXRD).
  • Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients.
  • Triclinic Labs. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services.
  • Molecules. (2020, December 30).
  • Eurofins. The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • International Journal of Chemical & Pharmaceutical Analysis. (2015, December 31). emerging techniques for polymorph detection.
  • BOC Sciences. Polymorph Screening.
  • Benchchem. In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid.
  • CrystEngComm. (2012). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning.
  • Improved Pharma. (2025, October 7).
  • Enlighten Theses. (2020, March 5). X-ray Studies on 2:6-Dihydroxy Benzoic Acid and Its Salts.
  • ResearchGate. (2017, May 9).
  • The Royal Society. (2024, December 30).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid.
  • ResearchGate.
  • Shimadzu. Interactions between Benzoic Acid and Magnesium Oxide.
  • NextSDS.
  • Sigma-Aldrich. 4-Fluorobenzoic acid.
  • ChemicalBook. (2026, January 13). 4-FLUORO-3-HYDROXYBENZOIC ACID.
  • ResearchGate. Plot of the TGA/DTG analysis of benzoic acid.
  • Organic Syntheses. Benzoic acid, 2-amino-3-fluoro.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • RJ Lee Group.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • CrystEngComm. (2013). Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine.
  • Google Patents. (2001).
  • Fluorochem. 4-(CYCLOPROPYLMETHOXY)-3-FLUOROBENZOIC ACID.
  • Santa Cruz Biotechnology. 4-(3-Fluorobenzyloxy)benzoic acid.
  • MDPI. (2020, October 23).
  • Wikipedia. 3-Fluorobenzoic acid.

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for Amide Bond Formation Using 4-(Cyclohexyloxy)-3-fluoro-benzoic acid and HATU

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of amides utilizing 4-(Cyclohexyloxy)-3-fluoro-benzoic acid and a primary or secondary amine, mediated by the highly efficient cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of amides utilizing 4-(Cyclohexyloxy)-3-fluoro-benzoic acid and a primary or secondary amine, mediated by the highly efficient coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a detailed step-by-step procedure, troubleshooting advice, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The amide bond is a cornerstone of modern pharmaceutical science, forming the backbone of peptides and proteins and appearing in a vast array of small-molecule drugs. The formation of this bond, however, can be challenging, particularly when coupling sterically hindered or electronically deactivated substrates. The selection of an appropriate coupling reagent is therefore paramount to the success of the synthesis.

HATU has emerged as a "gold standard" reagent for amide bond formation due to its high reactivity, rapid reaction times, and remarkable ability to suppress racemization, a critical consideration when working with chiral molecules.[1][2][3][4] Its efficacy stems from the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by an amine compared to intermediates formed by other reagents.[1][5]

This protocol focuses on the use of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid, a synthetic building block whose structural motifs—a bulky cyclohexyloxy group and an electron-withdrawing fluorine atom—can present moderate challenges to amide coupling. The fluorine atom decreases the nucleophilicity of the carboxylate, while the adjacent cyclohexyloxy group adds steric bulk. HATU is exceptionally well-suited to overcome these challenges, ensuring efficient and clean conversion to the desired amide product.[3]

Mechanism of HATU-Mediated Amide Coupling

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The HATU-mediated coupling proceeds through a well-defined, multi-step pathway:

  • Deprotonation: A non-nucleophilic, sterically hindered base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6] This step is essential for initiating the activation process.

  • Activation: The carboxylate anion performs a nucleophilic attack on the electron-deficient guanidinium carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt.[5]

  • Active Ester Formation: The OAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This generates the key intermediate—the highly reactive OAt-active ester—and liberates a stoichiometric quantity of tetramethylurea (TMU) as a byproduct.[5][6]

  • Nucleophilic Attack: The target amine, acting as a nucleophile, attacks the carbonyl carbon of the active ester. The pyridine nitrogen atom within the HOAt moiety is believed to stabilize the transition state via a hydrogen-bonded, seven-membered ring, which accounts for the high efficiency and rapid rates of HATU-mediated couplings.[5]

  • Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).

HATU_Mechanism Figure 1: Mechanism of HATU-Mediated Amide Coupling cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases ActiveEster2 OAt-Active Ester Amine Amine (R'-NH₂) Amide Amide Product (R-CO-NHR') Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt releases ActiveEster2->Amide

Figure 1: Mechanism of HATU-Mediated Amide Coupling

Detailed Experimental Protocol

This protocol assumes the use of a generic primary or secondary amine. Adjustments to stoichiometry may be required for less reactive or more sterically hindered amines.

Materials and Reagents

Crucial Note: The success of this reaction is highly dependent on anhydrous conditions. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be of anhydrous grade.[7][8]

Reagent/Material Formula MW ( g/mol ) Equivalents Example Amount (for 1 mmol scale)
4-(Cyclohexyloxy)-3-fluoro-benzoic acidC₁₃H₁₅FO₃238.261.0238 mg
Amine (R-NH₂)--1.11.1 mmol
HATUC₁₀H₁₅F₆N₆OP380.231.1418 mg
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.242.5434 µL (2.5 mmol)
Anhydrous DMF (Dimethylformamide)C₃H₇NO73.09-5-10 mL
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Diagram start Start: Assemble Dry Glassware under Inert Atmosphere dissolve 1. Dissolve Acid Dissolve 4-(Cyclohexyloxy)-3-fluoro-benzoic acid in anhydrous DMF. start->dissolve add_base 2. Add Base Add DIPEA to the solution. Stir for 2-5 minutes. dissolve->add_base add_hatu 3. Activate Acid Add HATU to the mixture. Stir for 15-20 minutes (Pre-activation). add_base->add_hatu add_amine 4. Add Amine Add the amine solution. Stir at room temperature. add_hatu->add_amine monitor 5. Monitor Reaction Check progress via TLC or LC-MS (Typically 1-4 hours). add_amine->monitor workup 6. Aqueous Work-up Quench reaction, dilute with EtOAc, wash with aq. solutions. monitor->workup Upon Completion purify 7. Purify Product Dry organic layer, concentrate, and purify via chromatography or recrystallization. workup->purify characterize 8. Characterize Confirm structure and purity (NMR, IR, MS). purify->characterize end End: Pure Amide Product characterize->end

Figure 2: Experimental Workflow Diagram
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M) and stir until the acid is fully dissolved.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 2-5 minutes at room temperature.

  • Pre-activation: Add HATU (1.1 eq) in one portion. The solution may change color. Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step is critical as it ensures the formation of the active ester before the amine is introduced, minimizing potential side reactions such as the amine reacting directly with HATU.[9][10]

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with saturated aqueous NaCl (brine).

    • Rationale: This washing sequence effectively removes the majority of water-soluble reagents and byproducts. The acidic wash protonates and removes the basic DIPEA, while the basic wash deprotonates and removes any remaining acidic starting material and the HOAt byproduct.[1][11]

  • Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[12][13]

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Wet reagents/solvents. 2. Inactive HATU. 3. Insufficient base.1. Ensure all reagents and solvents are strictly anhydrous.[7][8] 2. Use fresh, high-quality HATU stored in a desiccator. 3. Ensure at least 2.0 equivalents of DIPEA are used.
Guanidinylation Side Product The amine attacks HATU directly.1. Adhere to the pre-activation step (Step 4).[10] 2. Use a sterically hindered base like DIPEA, not a more nucleophilic one like triethylamine or pyridine.[14][15]
Difficulty Removing TMU Byproduct Tetramethylurea (TMU) is polar and can co-elute with polar products during chromatography.1. Perform a thorough aqueous work-up. 2. For very polar products, multiple washes with brine or even a water/diethyl ether extraction can help reduce TMU levels before chromatography.[11]
Racemization (if applicable) Prolonged reaction time or elevated temperature.HATU has a very low tendency for racemization.[2][3] However, run the reaction at room temperature and do not let it proceed for an unnecessarily long time after completion.[7]

Characterization of the Amide Product

Confirming the identity and purity of the final compound is a critical final step.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation. The ¹H NMR spectrum should show a characteristic amide N-H proton signal (typically a broad singlet or a triplet if coupled, often between 6-9 ppm). The disappearance of the carboxylic acid proton (10-12 ppm) and the appearance of new signals corresponding to the amine moiety confirm the reaction. The C-N bond's partial double bond character can lead to rotamers, sometimes resulting in doubled peaks for adjacent protons.[16][17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides functional group information. Key signals to look for include a strong C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1510-1570 cm⁻¹ for secondary amides.[19][20] The broad O-H stretch of the starting carboxylic acid should be absent.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, confirming the elemental composition and molecular weight of the synthesized amide.

Safety and Handling

  • HATU: Can cause skin, eye, and respiratory irritation. It is also moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[21][22]

  • DIPEA: Corrosive and flammable. Causes severe skin and eye irritation. Handle with care in a fume hood.

  • DMF: A common laboratory solvent that is a suspected teratogen. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Patsnap. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205: HATU. Retrieved from [Link]

  • Sabila, J. R., et al. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Isaksson, J., et al. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Research. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Isaksson, J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU Examples. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Loba Chemie. (2016, June 23). HATU FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Cyclohexyloxy)-3-fluoro-benzoic acid Coupling Reactions

Welcome to the technical support center for navigating the challenges of coupling reactions with 4-(Cyclohexyloxy)-3-fluoro-benzoic acid. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of coupling reactions with 4-(Cyclohexyloxy)-3-fluoro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in forming amide or ester linkages with this sterically demanding substrate. Here, we will delve into the underlying reasons for these challenges and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction success.

Understanding the Challenge: The "Why" Behind the Difficulty

The primary obstacle in coupling reactions involving 4-(Cyclohexyloxy)-3-fluoro-benzoic acid stems from significant steric hindrance around the carboxylic acid group. This hindrance arises from two key structural features:

  • The Bulky Cyclohexyloxy Group: Positioned at the 4-position, this large, non-planar group physically obstructs the approach of nucleophiles (amines or alcohols) to the carboxylic acid's carbonyl carbon.

  • The Ortho-Fluoro Substituent: The fluorine atom at the 3-position (ortho to the carboxyl group) further contributes to steric congestion. This "ortho effect" can force the carboxylic acid group to twist out of the plane of the benzene ring, which can impact its reactivity.[1][2]

This combination of bulky substituents creates a crowded environment around the reactive center, making it difficult for standard coupling reagents to efficiently facilitate the formation of the desired amide or ester bond.

Frequently Asked Questions (FAQs)

Here are some common questions and their solutions when working with this challenging substrate:

Q1: My standard amide/ester coupling reaction with 4-(Cyclohexyloxy)-3-fluoro-benzoic acid is failing or giving very low yields. What is the likely cause?

A1: The most probable cause is the significant steric hindrance around the carboxylic acid. Standard coupling conditions, such as using carbodiimides like DCC or EDC alone, are often insufficient to overcome the energy barrier for the nucleophilic attack.[3] The activated intermediate may not be reactive enough or may decompose before the coupling can occur.

Q2: What are the most effective types of coupling reagents for this sterically hindered acid?

A2: For sterically demanding substrates, more potent activating agents are necessary. Consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective than simple carbodiimides for hindered couplings.[4][5] They form highly reactive activated esters that can overcome the steric barrier.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also powerful activating agents known for their efficacy in difficult couplings.[3][5]

  • Carbodiimides with Additives: While carbodiimides alone may be insufficient, their effectiveness can be dramatically enhanced by the addition of nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).[6][7] DMAP intercepts the initially formed O-acylisourea intermediate to generate a more reactive N-acylpyridinium species.[6]

Q3: I'm observing the formation of an unreactive N-acylurea byproduct. How can I prevent this?

A3: The formation of N-acylurea is a common side reaction in carbodiimide-mediated couplings, especially with hindered substrates.[8][9] This occurs when the O-acylisourea intermediate rearranges. To minimize this, the use of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure is highly recommended.[10][11] These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but still highly reactive towards the nucleophile.

Q4: Can changing the reaction conditions, such as solvent or temperature, improve my yield?

A4: Absolutely. For challenging couplings:

  • Solvent: Aprotic polar solvents like DMF or NMP are often good choices. However, for carbodiimide reactions, using less polar solvents like dichloromethane (DCM) or chloroform can sometimes minimize the formation of N-acylurea byproducts.[9]

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as it can also promote side reactions and racemization if chiral centers are present.[3]

Troubleshooting Guides & Protocols

Guide 1: Amide Coupling with a Hindered Amine

This guide provides a robust protocol for the amide coupling of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid with a primary or secondary amine, particularly when both coupling partners are sterically hindered.

Parameter Recommendation Rationale
Coupling Reagent HATU (1.1 - 1.5 eq)Forms a highly reactive OAt-active ester, effective for hindered systems.[4][5]
Base DIPEA (2.0 - 3.0 eq)A non-nucleophilic base to neutralize the acid and facilitate the reaction.[11]
Solvent Anhydrous DMF or NMPGood solvating power for the reagents and intermediates.
Temperature 0 °C to Room TemperatureStart at 0 °C during reagent addition to control exotherms, then allow to warm.
Reaction Time 12 - 24 hoursHindered couplings often require longer reaction times.
  • To a solution of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Esterification with a Secondary or Tertiary Alcohol

Esterification of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid, especially with hindered alcohols, presents a significant challenge. The Steglich esterification and its modifications are often the methods of choice.

Parameter Recommendation Rationale
Coupling Reagent EDC (1.5 eq) or DCC (1.5 eq)Common carbodiimides for activating the carboxylic acid.[12][13]
Catalyst DMAP (0.1 - 0.2 eq)A highly effective nucleophilic catalyst that accelerates the reaction and is crucial for hindered systems.[6][12][14]
Solvent Anhydrous DCM or THFGood solvents for this reaction, and DCM can help minimize N-acylurea formation.[9]
Temperature 0 °C to Room TemperatureStandard conditions for Steglich esterification.
Reaction Time 4 - 18 hoursMonitor for completion.
  • Dissolve 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.15 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-18 hours, monitoring the reaction by TLC or LC-MS.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • If using EDC, the urea byproduct is water-soluble and will be removed during the workup.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizing the Reaction Mechanisms

To better understand the key activation steps, the following diagrams illustrate the mechanisms for HATU-mediated amide coupling and DMAP-catalyzed esterification.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH Active_Ester OAt-Active Ester Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base Base->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide caption HATU-Mediated Amide Coupling Workflow

Caption: HATU-Mediated Amide Coupling Workflow

DMAP_Mechanism cluster_activation Activation & Intermediate Formation cluster_coupling Coupling & Catalyst Regeneration Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP DMAP->N_Acylpyridinium Ester Ester Product N_Acylpyridinium->Ester + R'-OH Regen_DMAP DMAP (regenerated) N_Acylpyridinium->Regen_DMAP Alcohol R'-OH Alcohol->Ester caption DMAP-Catalyzed Esterification (Steglich)

Caption: DMAP-Catalyzed Esterification (Steglich)

By understanding the principles of steric hindrance and employing more potent coupling reagents and optimized conditions, researchers can successfully synthesize amide and ester derivatives of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid. This guide provides a starting point for troubleshooting and developing robust synthetic procedures for this challenging yet valuable building block.

References

  • Vertex AI Search. (2026, March 6).
  • Benchchem. (n.d.). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.
  • BDMAEE. (2025, April 30). applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Vaia. (n.d.). Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Why is o-fluorobenzoic acid the weakest of the ortho-halo-substituted benzoic acids? Why do o-chlorobenzoic acid and o-bromobenzoic acid have similar pKa values?
  • Pearson. (n.d.). Use the four compounds shown below to answer the following questions.
  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779.
  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986.
  • Organic Chemistry Tutor. (n.d.).
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Ferreira, M. M. C., et al. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(21), 3959.
  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 17(9), 1149-1154.
  • Urošević, M. V., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2209.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • Wang, M., et al. (2021). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Wikipedia. (n.d.). Carbodiimide.
  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Stewart, R., & Granger, M. R. (1961). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 39(12), 2508-2514.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2026, March 3). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols | Request PDF.
  • TCI AMERICA. (2011, September 5).
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Zuo, Z., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(29), 10437-10440.
  • Ruland. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
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  • altramotion.com. (2009, June 1). Couplings: Eliminating the Load on the Motor During System Design.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • ACS Publications. (2020, June 11). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents | Organic Process Research & Development.
  • PIB Sales. (2025, May 16).
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
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  • European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
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Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-(Cyclohexyloxy)-3-fluoro-benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve chromatographic peak tailing specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve chromatographic peak tailing specifically for 4-(Cyclohexyloxy)-3-fluoro-benzoic acid .

This target molecule presents unique chromatographic challenges. It possesses a hydrophobic cyclohexyloxy ring, an electron-withdrawing fluorine atom, and an ionizable carboxylic acid moiety. Below is a comprehensive, causality-driven guide to diagnosing and correcting peak distortions for this specific class of compounds.

Section 1: The Science of Peak Tailing (Mechanistic FAQs)

Q: Why is 4-(Cyclohexyloxy)-3-fluoro-benzoic acid particularly prone to peak tailing? A: Peak tailing for this compound is rarely a single-variable problem; it is typically driven by three distinct chemical mechanisms:

  • Ionization State Mismatch: The carboxylic acid group has an estimated pKa of ~3.8 (slightly lowered by the electronegative meta-fluorine atom). If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. These two states have different partitioning coefficients, leading to peak broadening and a trailing edge[1],[2].

  • Secondary Silanol Interactions: Even when the acid is protonated, the highly electronegative fluorine atom and the ether oxygen of the cyclohexyloxy group can act as hydrogen bond acceptors. They interact with residual, un-endcapped silanol groups (Si-OH) on the silica surface, creating a secondary retention mechanism that delays desorption[3],[4].

  • Lewis Acid-Base Metal Chelation: Carboxylic acids are notorious for chelating trace metals (e.g., Iron, Aluminum) present in older Type A silica matrices or stainless-steel column frits. These metals act as Lewis acids, strongly adsorbing the electron-rich moieties of the analyte[5],[6].

Q: How can I differentiate between a chemical interaction and a physical system issue? A: Evaluate your entire chromatogram. If all peaks (including neutral, non-polar reference standards) exhibit tailing, the issue is likely physical—such as a collapsed column bed, a partially blocked frit, or excessive extra-column dead volume[7]. If only the 4-(Cyclohexyloxy)-3-fluoro-benzoic acid peak (or other acidic/polar peaks) is tailing, the root cause is a chemical interaction with the stationary or mobile phase[2],[8].

Section 2: Mechanistic Pathway & Diagnostic Workflow

MechanismPathway analyte 4-(Cyclohexyloxy)-3-fluoro-benzoic acid mixed_state Mixed Ionization State (pH ≈ pKa 3.5-4.0) analyte->mixed_state Inadequate Buffer pH metal_chelation Trace Metal Chelation (Fe/Al in Silica or Hardware) analyte->metal_chelation Lewis Acid-Base Interaction silanol_hb Secondary Silanol Interactions (H-bonding with -F or -O-) analyte->silanol_hb Un-endcapped Active Sites tailing Chromatographic Peak Tailing (Asymmetric Elution Profile) mixed_state->tailing Differential Partitioning metal_chelation->tailing Strong Adsorption silanol_hb->tailing Delayed Desorption

Mechanistic pathways driving peak tailing for 4-(Cyclohexyloxy)-3-fluoro-benzoic acid.

DiagnosticWorkflow start Observe Peak Tailing (Tf > 1.2) q1 Does tailing affect ALL peaks? start->q1 sys_issue System Issue: Check dead volume, column voids, or blocked frits q1->sys_issue Yes chem_issue Analyte-Specific Issue: Chemical interactions suspected q1->chem_issue No q2 Is mobile phase pH < 2.5? chem_issue->q2 ph_fix Adjust pH to 2.0-2.5 (e.g., 0.1% TFA/Formic Acid) q2->ph_fix No q3 Using Type B end-capped silica? q2->q3 Yes resolved Peak Shape Restored (Tf ≈ 1.0) ph_fix->resolved col_fix Switch to high-purity, end-capped C18/C8 column q3->col_fix No q4 Sample solvent matches mobile phase? q3->q4 Yes col_fix->resolved sol_fix Match sample solvent to initial mobile phase composition q4->sol_fix No q4->resolved Yes sol_fix->resolved

Systematic diagnostic workflow for isolating and resolving HPLC peak tailing.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase pH Optimization (Suppressing Ionization)

Causality: To achieve a sharp, Gaussian peak, the analyte must be forced into a single ionization state. For acidic compounds, the mobile phase pH must be adjusted to at least 1.5 to 2.0 units below the analyte's pKa[1],[9]. Self-Validation: If tailing is caused by mixed ionization, lowering the pH will immediately restore peak symmetry and slightly increase retention time (as the neutral molecule is more hydrophobic).

  • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

  • Add an acidic modifier. For 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (pKa ~3.8), target a pH of 2.0 - 2.5.

  • Use 0.1% v/v Trifluoroacetic acid (TFA) for robust ion-pairing and pH suppression (pH ~2.0), or 0.1% v/v Formic acid (pH ~2.7) if LC-MS compatibility is required[10].

  • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

  • Inject the sample and calculate the USP Tailing Factor ( Tf​ ). A value of Tf​≤1.2 indicates successful suppression.

Protocol 2: Mitigating Metal and Silanol Interactions

Causality: If pH optimization fails, the analyte is likely chelating trace metals or hydrogen-bonding with active silanols[4],[9]. Older silica columns contain metallic impurities that act as strong Lewis acids, binding the carboxylic acid[5]. Self-Validation: Inject a neutral, non-chelating hydrophobic marker (e.g., toluene). If the marker is symmetrical but your analyte tails, secondary interactions are confirmed.

  • Column Selection: Swap older silica columns for a high-purity "Type B" silica column. Type B silica is synthesized in a metal-free environment, drastically reducing Lewis acid sites[5].

  • End-capping: Ensure the chosen C18 or C8 column is fully end-capped to block residual silanols[11],[7].

  • System Passivation: If using stainless steel hardware, passivate the system by flushing with 20 mM phosphoric acid (without the column attached) to block active metal sites, or upgrade to PEEK (polyetheretherketone) tubing[12],[6].

Protocol 3: Correcting Sample Solvent Mismatch & Mass Overload

Causality: The bulky cyclohexyloxy group makes this compound highly hydrophobic. If the sample is dissolved in 100% strong organic solvent (e.g., pure acetonitrile) but injected into a highly aqueous mobile phase, the analyte will not focus at the head of the column. It will prematurely migrate down the bed, causing a distorted, tailing peak[4],[12]. Self-Validation: Reduce the injection volume by 50%. If the peak shape improves significantly, the column was experiencing mass overload or solvent mismatch[1],[12].

  • Evaporate or dilute the current sample stock.

  • Re-dissolve the analyte in a solvent composition that exactly matches your initial mobile phase conditions (e.g., 70% Water / 30% Acetonitrile with 0.1% Formic Acid).

  • If solubility is an issue, ensure the injection solvent contains no more than 10-20% higher organic content than the initial mobile phase.

  • Inject the optimized sample to verify peak focusing.

Section 4: Quantitative Data & Mobile Phase Optimization

Selecting the correct mobile phase additive is critical for balancing peak shape with detector compatibility. Use the table below to select the optimal modifier for 4-(Cyclohexyloxy)-3-fluoro-benzoic acid based on your specific detector setup.

Mobile Phase AdditiveConcentrationApprox. pHMS CompatibilityImpact on Silanol SuppressionImpact on Peak Tailing
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Low (Ion Suppression)ExcellentStrong Reduction
Formic Acid 0.1% v/v~2.7ExcellentGoodModerate to Strong Reduction
Phosphoric Acid 0.1% v/v~2.1None (Non-volatile)ExcellentStrong Reduction
Acetic Acid 0.1% v/v~3.3ExcellentPoor (pH too close to pKa)Minimal Reduction

References

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  • Source: alwsci.
  • Title: Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)
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  • Source: mtc-usa.
  • Title: Why heavy metals produces peak tailing on reversed phase columns (ODS)?
  • Source: benchchem.
  • Source: pitt.

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Troubleshooting

removing unreacted impurities from 4-(Cyclohexyloxy)-3-fluoro-benzoic acid reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and process engineers tasked with synthesizing and purifying 4-(Cyclohexyloxy)-3-fluoro-benzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and process engineers tasked with synthesizing and purifying 4-(Cyclohexyloxy)-3-fluoro-benzoic acid .

The synthesis of this compound typically involves the etherification of an ester-protected 3-fluoro-4-hydroxybenzoic acid via a Mitsunobu reaction (using cyclohexanol) or a Williamson ether synthesis (using a cyclohexyl halide)[1]. Removing unreacted impurities and byproducts from these crude mixtures presents significant physicochemical challenges. This guide provides field-proven, chromatography-free solutions to isolate high-purity active pharmaceutical ingredient (API) intermediates.

Mechanistic Workflow & Purification Logic

To avoid the impossible task of separating two compounds with identical carboxylic acid pKa values, the most robust strategy involves purging the unreacted phenolic starting material before the final saponification step.

PurificationStrategy Crude Crude Reaction Mixture (Esterified Product, Unreacted Phenol, TPPO) BaseWash 0.5M Na2CO3 Wash (pH ~10) Exploits Phenol pKa (8.5) Crude->BaseWash AqWaste Aqueous Phase (Unreacted 3-Fluoro-4-hydroxybenzoate) BaseWash->AqWaste Extracts Phenolate OrgPhase Organic Phase (Intermediate Ester, TPPO, Cyclohexanol) BaseWash->OrgPhase Retains Ester TPPORemoval MgCl2 Addition & Filtration (Sequesters Phosphine Oxides) OrgPhase->TPPORemoval SolidWaste Filter Cake (TPPO-MgCl2 Complex) TPPORemoval->SolidWaste Precipitates CleanOrg Filtrate (Clean Intermediate Ester) TPPORemoval->CleanOrg Supernatant Saponification LiOH Saponification & Acidification (Generates Free Carboxylic Acid) CleanOrg->Saponification Crystallization Heptane/EtOAc Crystallization (Removes Lipophilic Alcohols) Saponification->Crystallization PureProduct Pure 4-(Cyclohexyloxy)-3-fluoro-benzoic acid Crystallization->PureProduct Crystallizes

Workflow for isolating 4-(Cyclohexyloxy)-3-fluoro-benzoic acid via pKa and solubility differences.

Troubleshooting FAQs

Q1: Why is unreacted 3-fluoro-4-hydroxybenzoic acid so difficult to separate from the final product, and how do I resolve this? Causality: Both the starting material and your target product contain a carboxylic acid moiety with a pKa of ~4.0. If you attempt an acid-base extraction on the final deprotected mixture, both compounds will ionize and migrate into the aqueous layer simultaneously. Furthermore, the bulky secondary carbon of the cyclohexyl group introduces steric hindrance, which often leaves 10–15% of the starting phenol unreacted. Solution: You must separate the starting material while the carboxylic acid is still protected as an ester (e.g., methyl 3-fluoro-4-hydroxybenzoate)[1]. The unreacted starting material retains a free phenolic -OH group (pKa ~ 8.5). By washing the organic layer with a mild base like 0.5 M Na₂CO₃ (pH ~ 10), you selectively deprotonate the phenol, driving it into the aqueous waste, while the fully protected, neutral etherified ester remains in the organic phase.

Q2: My Mitsunobu reaction yielded a stubbornly co-eluting white solid. How do I remove triphenylphosphine oxide (TPPO) without column chromatography? Causality: Triphenylphosphine oxide (TPPO) is a notorious byproduct of the Mitsunobu reaction[2]. It has high crystallinity and a polarity profile that causes it to co-elute with alkoxybenzoic esters on silica gel[3]. Solution: Exploit Lewis acid-base complexation. By adding anhydrous magnesium chloride (MgCl₂) to the crude mixture in ethyl acetate or toluene, the Mg²⁺ ions coordinate strongly with the oxygen atom of TPPO, forming a highly insoluble TPPO-MgCl₂ complex[4]. This complex precipitates rapidly and can be removed via simple filtration, leaving your product in the filtrate[4]. Alternatively, cold toluene precipitation can be utilized if metal salts are strictly contraindicated[5].

Q3: How do I clear unreacted cyclohexanol or cyclohexyl bromide from the reaction mixture? Causality: Cyclohexanol (used in Mitsunobu) and cyclohexyl bromide (used in Williamson ether synthesis) are neutral, highly lipophilic molecules. They will not wash out during aqueous extractions and will track with your product into the organic phase. Solution: Use selective antisolvent crystallization. After saponifying the ester to yield the final 4-(Cyclohexyloxy)-3-fluoro-benzoic acid, dissolve the crude solid in a minimal amount of warm ethyl acetate. Slowly add heptane (an antisolvent). The target carboxylic acid will form a crystalline lattice and precipitate, while the highly aliphatic, non-hydrogen-bonding cyclohexanol/cyclohexyl bromide remains highly soluble in the heptane-rich mother liquor.

Quantitative Physicochemical Data

Understanding the physicochemical properties of the reaction matrix is critical for rationalizing the purification strategy.

Compound / ReagentRole in SynthesisEst. pKaEst. LogPBoiling / Melting PointTarget Removal Strategy
4-(Cyclohexyloxy)-3-fluoro-benzoic acid Target Product~ 4.0 (COOH)~ 3.8MP: ~ 140–145 °CCrystallization (EtOAc/Heptane)
3-Fluoro-4-hydroxybenzoic acid Starting Material~ 4.0 (COOH)~ 8.5 (Phenol)~ 1.5MP: 160 °CNa₂CO₃ wash prior to saponification
Cyclohexanol Reactant (Mitsunobu)~ 16.0 (OH)~ 1.2BP: 161 °CRetained in Heptane mother liquor
Cyclohexyl bromide Reactant (Williamson)N/A (Neutral)~ 2.8BP: 166 °CRetained in Heptane mother liquor
Triphenylphosphine oxide (TPPO) Mitsunobu ByproductN/A~ 2.8MP: 156 °CMgCl₂ Complexation / Filtration[4]

Self-Validating Experimental Protocols

Protocol A: Chromatography-Free TPPO Purge via MgCl₂ Complexation

This protocol is executed on the crude esterified intermediate prior to saponification.

  • Solvent Exchange: Concentrate the crude Mitsunobu reaction mixture under reduced pressure to remove tetrahydrofuran (THF). Redissolve the viscous residue in Ethyl Acetate (EtOAc) (10 volumes).

  • Reagent Addition: Add anhydrous MgCl₂ (2.5 equivalents relative to the initial triphenylphosphine used) directly to the stirring EtOAc solution[4].

  • Reactive Milling / Stirring: Stir the suspension vigorously at 40 °C for 2 hours. Self-Validation Checkpoint: The solution will transition from a clear liquid to a thick, white, granular slurry as the insoluble TPPO-MgCl₂ complex forms[4].

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with cold EtOAc (2 × 2 volumes).

  • Verification: Spot the filtrate on a TLC plate (Eluent: 30% EtOAc in Hexanes) and visualize under UV (254 nm). The intense, tailing spot at Rf ~0.4 (TPPO) should be completely absent, leaving only the clean ester intermediate.

Protocol B: Isolation of the Target Acid via Selective Crystallization

This protocol is executed after the ester intermediate has been saponified (e.g., using LiOH in THF/Water) and acidified with 1M HCl to yield the crude free acid.

  • Extraction of Free Acid: Extract the acidified aqueous mixture with EtOAc (3 × 5 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-(Cyclohexyloxy)-3-fluoro-benzoic acid.

  • Dissolution: Suspend the crude solid in a minimal amount of EtOAc (approx. 2–3 mL per gram of product). Heat to 60 °C until complete dissolution is achieved.

  • Antisolvent Addition: Remove from heat. While stirring gently, add n-heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0–5 °C) for 1 hour. Self-Validation Checkpoint: Brilliant white crystals will form. If the product oils out, the EtOAc ratio is too low; reheat and add 0.5 volumes of EtOAc.

  • Isolation: Filter the crystals and wash with ice-cold heptane. Unreacted cyclohexanol or cyclohexyl bromide remains entirely in the filtrate. Dry under vacuum at 45 °C to constant weight.

References

  • Therapeutic amide derivatives (Synthesis of 3-fluoro-4-hydroxybenzoic acid derivatives)
  • Selective estrogen receptor modulators (Esterification of 3-fluoro-4-hydroxybenzoic acid)
  • Mitsunobu reaction - General Procedure Source: Organic Synthesis URL:[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega URL:[Link]

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my objective is to guide you through the critical transition of synthesizing 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (CAS: 163...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my objective is to guide you through the critical transition of synthesizing 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (CAS: 163419-03-2) from a milligram-scale discovery route to a robust, kilogram-scale manufacturing process.

In drug development, a synthesis must be more than just successful; it must be a self-validating system governed by thermodynamic control, atom economy, and operator safety. This guide deconstructs the mechanistic causality behind scale-up failures and provides a field-proven, highly regioselective protocol.

Strategic Overview: Discovery vs. Scale-Up Paradigms

During the discovery phase, chemists typically rely on the etherification of 3-fluoro-4-hydroxybenzoic acid via a Williamson ether synthesis or Mitsunobu reaction[1]. While functional group tolerant, these routes fail catastrophically at scale. Secondary aliphatic electrophiles (like bromocyclohexane) are highly sterically hindered. When subjected to basic conditions, the elimination pathway outcompetes the substitution pathway, generating massive amounts of cyclohexene byproduct rather than the desired ether.

The Scale-Up Solution: We abandon etherification entirely. Instead, we utilize Nucleophilic Aromatic Substitution (SNAr) starting from 3,4-difluorobenzoic acid [2][3]. By leveraging the strong electron-withdrawing nature of the carboxylic acid, we can achieve exquisite regiocontrol, driving the cyclohexoxide nucleophile exclusively to the C4 position while bypassing the elimination liability entirely.

G StartA Discovery Route 3-Fluoro-4-hydroxybenzoic acid ReactA Williamson Etherification + Cyclohexyl bromide StartA->ReactA StartB Scale-Up Route 3,4-Difluorobenzoic acid ReactB SNAr Reaction + Cyclohexanol + Base StartB->ReactB IssueA High E2 Elimination (Cyclohexene byproduct) ReactA->IssueA Steric Hindrance BenefitB High Regioselectivity at C4 (para-activation) ReactB->BenefitB Thermodynamic Control Product 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (Target) IssueA->Product Low Yield BenefitB->Product High Yield (>85%)

Fig 1: Mechanistic workflow comparing Discovery (Etherification) vs. Scale-Up (SNAr) routes.

Quantitative Route Comparison

The decision to pivot to an SNAr methodology is driven by hard process metrics. The table below summarizes the causality behind the efficiency gains.

Process MetricDiscovery Route (Williamson)Scale-Up Route (SNAr)Causality / Driving Force
Primary Reaction Etherification of phenolNucleophilic Aromatic SubstitutionElectrophilicity of C-F bond vs Nucleophilicity of alkoxide.
Atom Economy Poor (<40%)High (>75%)Avoidance of heavy leaving groups (Br, PPh3, DIAD).
Major Byproducts CyclohexeneCalcium Fluoride ( )Steric hindrance of secondary halides favors over .
Regioselectivity Pre-determined by starting material>98% for C4 positionPara-activation by the carboxylic acid stabilizes the intermediate.

Step-by-Step Methodology: Self-Validating SNAr Protocol

Objective: Regioselective synthesis of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid via SNAr, incorporating in-situ HF sequestration to protect glass-lined reactors.

Phase 1: Alkoxide Generation (Thermodynamic Preparation)

  • Charge: To a dry, nitrogen-purged 50 L glass-lined reactor, charge 15 L of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add Cyclohexanol (2.20 eq). Cool the reactor jacket to 0 °C.

  • Base Introduction: Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 2.25 eq).

    • Causality: The stoichiometry is critical. Exactly 1.0 eq is consumed immediately to deprotonate the carboxylic acid of the incoming substrate, while the remaining 1.25 eq drives the formation of the nucleophilic cyclohexoxide. A slight excess ensures complete conversion despite trace moisture.

Phase 2: Nucleophilic Aromatic Substitution (SNAr) 4. Substrate Addition: Slowly add 3,4-Difluorobenzoic acid (1.0 eq) while maintaining the internal temperature below 15 °C.

  • Self-Validation: The reaction mixture will evolve hydrogen gas and exotherm. The cessation of gas evolution validates the complete deprotonation of the acid.

  • Heating: Ramp the reactor temperature to 80 °C and hold for 14 hours.

    • In-Process Control (IPC): Analyze via HPLC. The reaction is deemed complete when 3,4-difluorobenzoic acid is <1.0% AUC.

Phase 3: Sequestration and Isolation 6. Fluoride Scrubbing: Cool the reactor to 20 °C. Slowly add an aqueous solution of Calcium Propionate (1.5 eq relative to theoretical fluoride).

  • Causality: SNAr liberates highly corrosive fluoride ions ( ). Calcium propionate acts as an in-situ scrubber, instantly precipitating the fluoride as inert Calcium Fluoride ( ). This prevents hydrofluoric acid (HF) formation during the subsequent acidification, protecting both the operator and the equipment[4].

  • Acidification: Adjust the pH to 2.5 using 2M HCl to protonate the product.

  • Filtration & Extraction: Filter the mixture through Celite to remove the salts. Extract the filtrate with Ethyl Acetate (3 x 10 L).

  • Crystallization: Concentrate the organic layer and crystallize the product from a Toluene/Heptane gradient to yield the target compound as a white crystalline solid (>85% yield, >99% purity).

Troubleshooting FAQs

Q: Why does the SNAr reaction occur exclusively at the C4 position, leaving the C3 fluorine intact? A: This is driven by electronic causality. In 3,4-difluorobenzoic acid, the carboxylic acid group is strongly electron-withdrawing. It exerts its inductive and resonance-withdrawing effects most strongly at the ortho and para positions. The C4 fluorine is para to the carboxylate, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack. The C3 fluorine is meta and lacks this resonance stabilization, making it kinetically inert under these conditions[2].

Q: We are observing significant formation of cyclohexene in our discovery route (Williamson ether synthesis). How do we mitigate this? A: Cyclohexyl halides are secondary alkyl halides. When reacted with a phenoxide under basic conditions, the elimination pathway outcompetes the substitution pathway due to steric hindrance[1]. To mitigate this, you must abandon the Williamson route. Switch either to a Mitsunobu reaction (which suffers from poor atom economy) or, preferably for scale-up, the SNAr route described above, which completely bypasses the liability.

Q: During the SNAr scale-up, we are seeing degradation of our glass-lined reactors. What is causing this? A: The SNAr reaction of fluorobenzenes releases stoichiometric amounts of fluoride ions. Upon acidic workup, this converts to hydrofluoric acid (HF), which aggressively etches borosilicate glass. To create a self-validating and safe system, incorporate a calcium-based scrubber (e.g., calcium propionate) during the aqueous quench. This instantly precipitates the fluoride as benign before acidification[4].

References

  • Frontiers in Chemistry (2025). Singlet spin order in spin pairs coupled via non-bonded interactions (Detailing the SNAr regioselectivity of 3,4-difluorobenzoic acid). Frontiers Media.[Link]

  • Blacker, J. et al. (2018). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Organic Process Research & Development, ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-(Cyclohexyloxy)-3-fluorobenzoic acid vs. 4-Hexyloxy-3-fluorobenzoic acid

Executive Summary In medicinal chemistry and materials science, the 3-fluoro-4-alkoxybenzoic acid scaffold is a highly versatile building block. It is frequently utilized to install lipophilic tails in receptor antagonis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the 3-fluoro-4-alkoxybenzoic acid scaffold is a highly versatile building block. It is frequently utilized to install lipophilic tails in receptor antagonists and to engineer specific mesogenic properties in liquid crystals[1]. When comparing 4-(cyclohexyloxy)-3-fluorobenzoic acid to its linear counterpart, 4-hexyloxy-3-fluorobenzoic acid , the primary divergence lies in the topology of the alkoxy group: a rigid, sterically demanding cyclic ring versus a flexible, linear aliphatic chain.

This guide provides an in-depth technical comparison of their structural properties, reactivity profiles, and synthetic workflows, empowering researchers to make informed decisions in drug design and chemical synthesis.

Structural & Electronic Profiling

While both compounds share identical electronic effects imparted by the 3-fluoro and 4-alkoxy substituents (inductive withdrawal by fluorine, resonance donation by oxygen), their spatial geometries dictate drastically different physical and chemical behaviors.

The linear hexyl chain can freely rotate to minimize steric clashes, whereas the cyclohexyl ring is locked in a bulky chair conformation, projecting significant steric mass over the adjacent aromatic positions.

Quantitative Property Comparison
Property / Metric4-(Cyclohexyloxy)-3-fluorobenzoic acid4-Hexyloxy-3-fluorobenzoic acid
Molecular Weight 238.26 g/mol 240.27 g/mol
Alkoxy Steric Bulk (A-value) ~2.1 kcal/mol (Cyclohexyl)~0.9 kcal/mol (Linear Alkyl)
Conformational Flexibility Low (Rigid Chair)High (Freely Rotating)
Relative EAS Rate (C5 Bromination) Slow ( t1/2​>12 h)Fast ( t1/2​<1 h)
Amidation Conversion (1 h) > 95%> 95%

Reactivity Dynamics & Mechanistic Causality

Electrophilic Aromatic Substitution (EAS) at C5

In both molecules, the 4-alkoxy group is a strong ortho/para director, the 3-fluoro group is a weak ortho/para director, and the carboxylic acid is a deactivating meta director. Consequently, the most electronically activated site for EAS (such as halogenation or nitration) is the C5 position (ortho to the alkoxy group).

  • The Causality of Steric Hindrance: In 4-hexyloxy-3-fluorobenzoic acid, the linear hexyl chain adopts an anti-periplanar or gauche conformation that rotates away from the C5 position, allowing an incoming electrophile to attack with minimal resistance. Conversely, the bulky cyclohexyloxy group creates severe steric shielding over C5. This spatial crowding dramatically increases the activation energy required to form the Wheland intermediate, resulting in sluggish reaction kinetics and lower yields for the cyclohexyloxy derivative.

Carboxylic Acid Derivatization (Amidation)

When targeting the carboxylic acid for amide or ester formation, the steric bulk of the para-alkoxy group is too remote to significantly impact the electrophilicity of the carbonyl carbon.

  • The Causality of Uniform Reactivity: Both compounds undergo standard HATU/DIPEA-mediated amidation with near-identical kinetics. The primary practical difference during synthesis is solubility; the flexible hexyl chain generally imparts superior solubility in non-polar organic solvents compared to the rigid cyclohexyl ring.

Ether Cleavage Dynamics

If synthetic workflows require dealkylation (e.g., using Lewis acids like BBr₃), the mechanisms diverge. The primary hexyloxy ether cleaves predominantly via an SN​2 trajectory. The secondary cyclohexyloxy ether can cleave via an SN​1 -like pathway due to the relative stability of the secondary carbocation, making it slightly more labile under strongly acidic conditions.

Experimental Methodologies

To objectively validate the reactivity differences, the following self-validating protocols are provided.

Protocol A: Regioselective Bromination (EAS)

Objective: Synthesize the 5-bromo derivative to validate steric hindrance at C5.

  • Initiation: Dissolve 1.0 mmol of the selected benzoic acid in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.05 mmol of N-Bromosuccinimide (NBS) portion-wise over 5 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C.

  • Self-Validation (TLC Monitoring):

    • Hexyloxy derivative: TLC (10% MeOH in DCM) will show complete consumption of the starting material within 2 hours.

    • Cyclohexyloxy derivative: TLC will reveal >50% unreacted starting material even after 12 hours, validating the steric blockade at C5.

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted NBS.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Standard Amidation (HATU Coupling)

Objective: Confirm that remote para-substituents do not impact carboxylic acid activation.

  • Activation: Dissolve 1.0 mmol of the benzoic acid and 1.2 mmol of a primary amine (e.g., benzylamine) in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add 1.1 mmol of HATU and stir at 25 °C.

  • Self-Validation (LC-MS): Both the hexyloxy and cyclohexyloxy reactions will reach >95% conversion within 1 hour, proving the remote steric bulk does not inhibit the activation of the carboxylate.

  • Workup: Dilute the mixture with 20 mL of cold water to precipitate the highly hydrophobic amide product. Filter, wash with water, and dry under high vacuum.

Visualizations

EAS_Bromination StartA 4-(Cyclohexyloxy)- 3-fluorobenzoic acid Reagent NBS, DMF, 25°C (Electrophilic Bromination) StartA->Reagent StartB 4-Hexyloxy- 3-fluorobenzoic acid StartB->Reagent ProdA 5-Bromo-4-(cyclohexyloxy)- 3-fluorobenzoic acid (Slow, Low Yield) Reagent->ProdA Steric Hindrance ProdB 5-Bromo-4-hexyloxy- 3-fluorobenzoic acid (Fast, High Yield) Reagent->ProdB Unhindered C5

Comparative EAS bromination pathways highlighting steric hindrance effects.

Amidation_Workflow Acid Benzoic Acid Derivative Act HATU / DIPEA Activation Acid->Act Amine Primary Amine Addition Act->Amine Prod Target Amide (Equal Kinetics) Amine->Prod

Standard amidation workflow demonstrating uniform reactivity for both acids.

References

  • Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Ch12: Substituent Effects - Chemistry - University of Calgary Source: University of Calgary URL: [Link]

Sources

Comparative

Comparative pKa Analysis: 4-(Cyclohexyloxy)-3-fluoro-benzoic Acid vs. Standard Benzoic Acid

In medicinal chemistry and rational drug design, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates a molecule's ionization state at physiological pH, which subsequently governs...

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Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and rational drug design, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates a molecule's ionization state at physiological pH, which subsequently governs critical pharmacokinetic properties such as aqueous solubility, membrane permeability, and target-protein binding[1].

This technical guide provides an in-depth comparative analysis of the ionization behaviors of standard benzoic acid and its highly lipophilic derivative, 4-(cyclohexyloxy)-3-fluoro-benzoic acid (CAS 163419-03-2)[2]. By examining the structural causality behind their pKa values, we establish a self-validating experimental framework for analyzing complex, poorly water-soluble active pharmaceutical ingredients (APIs).

Structural & Mechanistic Analysis (The "Why")

To understand the difference in acidity between these two compounds, we must analyze the electronic substituent effects on the aromatic ring, governed by the Hammett equation ( ΔpKa​=ρ∑σ ).

  • Standard Benzoic Acid: Lacking any ring substituents, standard benzoic acid serves as our baseline with a well-established aqueous pKa of 4.20[3][4].

  • 4-(Cyclohexyloxy)-3-fluoro-benzoic acid: Derivatizing the benzoic acid core introduces two competing electronic effects:

    • 3-Fluoro Substituent (-I Effect): The highly electronegative fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect. This stabilizes the resulting carboxylate anion, inherently increasing the acidity (lowering the pKa).

    • 4-Cyclohexyloxy Substituent (+M Effect): The bulky ether linkage at the para position donates electron density into the aromatic π-system via resonance. This destabilizes the conjugate base, decreasing acidity (raising the pKa).

The net electronic effect of these two substitutions is slightly electron-withdrawing. Based on structurally analogous compounds like 3-fluoro-4-methoxybenzoic acid, the predicted pKa shifts slightly downward to approximately 4.13 [5][6].

However, the most significant impact of the cyclohexyloxy group is not on the pKa, but on the molecule's lipophilicity (LogP). The massive hydrophobic bulk of the cyclohexane ring drastically reduces aqueous solubility, rendering standard aqueous pKa determination methods ineffective and necessitating co-solvent extrapolation techniques[7].

Quantitative Data Comparison

The following table summarizes the physicochemical profiles of both compounds, highlighting how structural modifications dictate the required analytical approach.

Physicochemical PropertyStandard Benzoic Acid4-(Cyclohexyloxy)-3-fluoro-benzoic acid
CAS Number 65-85-0[4]163419-03-2[2]
Aqueous pKa 4.20 (Experimental)[3]~4.13 (Predicted via analogs)[6]
Electronic Effects None (Baseline)-I (Fluoro), +M (Alkoxy)
Aqueous Solubility Moderate (~3 g/L at 25°C)Extremely Low (Lipophilic)
Recommended Assay Direct Aqueous Potentiometric TitrationCo-solvent Titration (Yasuda-Shedlovsky)

Experimental Methodology: Self-Validating Potentiometric Titration

Potentiometric titration remains the gold standard for precise pKa determination[8][9]. Because 4-(cyclohexyloxy)-3-fluoro-benzoic acid will precipitate in pure water, the following protocol utilizes an aqua-organic co-solvent system to ensure accurate measurement, alongside a standard aqueous protocol for benzoic acid[7].

Step-by-Step Protocol

Step 1: System Calibration

  • Action: Calibrate a glass combined pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.5°C[8].

  • Causality: For co-solvent systems, standard calibration is insufficient. You must employ the Four-Parameter (Four Plus™) technique to correct for liquid junction potentials and variations in hydrogen ion activity across different dielectric constants[7].

Step 2: Sample Preparation & Ionic Strength Maintenance

  • Standard Benzoic Acid: Dissolve in 0.15 M KCl (aqueous) to achieve a 1 mM concentration.

  • Lipophilic Derivative: Dissolve 4-(cyclohexyloxy)-3-fluoro-benzoic acid in varying weight percentages (e.g., 30%, 40%, 50%, 60%) of Methanol-Water mixtures, all containing 0.15 M KCl[7].

  • Causality: The 0.15 M KCl maintains a constant ionic strength throughout the titration. Without this, the activity coefficients of the ions would fluctuate as titrant is added, violating the Nernstian equilibrium required for accurate pKa calculation[8].

Step 3: Inert Environment Purging

  • Action: Place the reaction vessel on a magnetic stirrer and purge the solution with nitrogen gas for 5 minutes prior to, and continuously during, the titration[1][8].

  • Causality: Atmospheric CO₂ readily dissolves in basic solutions to form carbonic acid. This introduces a secondary weak acid into the matrix, artificially lowering the pH and creating overlapping inflection points that distort the final pKa calculation[7].

Step 4: Titration Execution

  • Action: Titrate the solution using 0.1 M KOH as the basic titrant. Add the titrant in continuous micro-aliquots (e.g., 0.2 mL/min) using an automated dispensing system[10]. Continuously monitor the change in potential (E) and pH until the pH reaches 11.0[7][9].

Step 5: Data Extrapolation (Yasuda-Shedlovsky Method)

  • Standard: Determine the pKa directly from the inflection point (half-equivalence point) of the sigmoidal titration curve, where the concentrations of the protonated and deprotonated species are equal (pH = pKa)[8][9].

  • Lipophilic Derivative: Calculate the apparent pKa (psKa) in each of the four methanol-water mixtures. Plot these psKa values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 at 25°C) to derive the absolute aqueous pKa[7].

Workflow Visualization

Workflow Start API Selection for pKa Profiling BA Standard Benzoic Acid (High Aqueous Solubility) Start->BA FBA 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (High Lipophilicity / Low Solubility) Start->FBA Titration1 Direct Aqueous Titration (0.15M KCl, N2 Purge) BA->Titration1 Titration2 Co-Solvent Titration (MeOH/Water Mixtures, 0.15M KCl) FBA->Titration2 Data Record pH vs. Titrant Volume (Identify Inflection Points) Titration1->Data Titration2->Data Extrap Yasuda-Shedlovsky Extrapolation (Plot psKa vs. 1/Dielectric Constant) Data->Extrap Co-solvent Result1 Aqueous pKa = 4.20 Data->Result1 Direct Result2 Extrapolated Aqueous pKa ≈ 4.13 Extrap->Result2

Comparative pKa determination workflow for standard vs. lipophilic substituted benzoic acids.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at:[Link]

  • Chemistry Benzoic Acid - SATHEE. Available at:[Link]

  • Development of Methods for the Determination of pKa Values - PMC (National Institutes of Health). Available at:[Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - Analytical Chemistry (ACS Publications). Available at:[Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents - Der Pharma Chemica. Available at:[Link]

  • Benzoic acid - Wikipedia. Available at: [Link]

  • 产品目录Page 613 (4-(cyclohexyloxy)-3-fluorobenzoic acid) - Boroncore. Available at:[Link]

Sources

Validation

Comparative Validation of LC-MS/MS Methodologies for the Quantification of 4-(Cyclohexyloxy)-3-fluoro-benzoic Acid: C18 vs. FluoroPhenyl Stationary Phases

Executive Summary The accurate quantification of fluorinated aromatic intermediates, such as 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (CAS 163419-03-2) [1], in complex biological matrices is a critical bottleneck in precl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of fluorinated aromatic intermediates, such as 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (CAS 163419-03-2) [1], in complex biological matrices is a critical bottleneck in preclinical pharmacokinetics. This guide provides an in-depth, objective comparison between traditional Reversed-Phase (C18) and FluoroPhenyl (F5) stationary phases for LC-MS/MS quantification. By anchoring our experimental design in the [2], we demonstrate how orthogonal column chemistries directly resolve matrix suppression, lowering the Lower Limit of Quantification (LLOQ) and ensuring a robust, self-validating analytical system.

Mechanistic Rationale: The Limits of Dispersive Retention

To achieve high-fidelity quantification, an analytical method cannot merely be a sequence of steps; it must be designed around the specific physicochemical vulnerabilities of the target molecule.

4-(Cyclohexyloxy)-3-fluoro-benzoic acid possesses two dominant structural features: a bulky, hydrophobic cyclohexyloxy group and an electron-withdrawing fluorine atom on the aromatic ring.

  • The Problem with C18: Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. While the cyclohexyloxy group provides sufficient hydrophobicity for C18 retention, the target analyte often co-elutes with endogenous hydrophobic matrix components (e.g., phospholipids), leading to severe ion suppression in the mass spectrometer source.

  • The FluoroPhenyl (F5) Advantage: The fluorine atom on the analyte's aromatic ring creates a localized electron deficiency (a π -hole). A FluoroPhenyl stationary phase—rich in highly electronegative pentafluorophenyl ligands—engages in strong π−π and dipole-dipole interactions with the analyte [3]. This mechanistic synergy provides orthogonal selectivity, shifting the analyte's retention time away from matrix suppressors and drastically improving the signal-to-noise ratio.

Mechanism Analyte 4-(Cyclohexyloxy)- 3-fluoro-benzoic acid C18 Standard C18 Phase (Alkyl Chain) Analyte->C18 Dispersive / Hydrophobic F5 FluoroPhenyl Phase (Pentafluorophenyl) Analyte->F5 Pi-Pi Interaction Analyte->F5 Dipole-Dipole Analyte->F5 Shape Selectivity

Figure 2: Stationary phase interaction mechanisms for fluorinated aromatic analytes.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares identical physicochemical properties with the target analyte, it experiences identical extraction recovery and ion suppression. This internal normalization mathematically cancels out run-to-run variations, rendering the assay a self-validating system .

Step 1: Solid-Phase Extraction (SPE) Sample Preparation
  • Spiking: Aliquot 100 µL of plasma sample into a 96-well plate. Spike with 10 µL of SIL-IS (4-(Cyclohexyloxy-d11)-3-fluoro-benzoic acid, 500 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the carboxylic acid moiety remains protonated (neutral).

  • Conditioning: Condition a Weak Anion Exchange (WAX) SPE microplate with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% Methanol in Water to remove polar interferences, followed by 1 mL of Hexane to remove neutral lipids.

  • Elution: Elute the target analyte using 2 x 250 µL of Methanol containing 5% Ammonium Hydroxide (deprotonating the carboxylic acid for release).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Analytical Conditions
  • Mass Spectrometer: Triple Quadrupole operating in Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Precursor [M−H]− m/z 237.1 Product m/z 193.1 (Loss of CO2​ ).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

ValidationWorkflow Dev Method Development (Column & MS Optimization) Prep Sample Preparation (WAX-SPE Extraction) Dev->Prep ICH ICH M10 Validation Framework Prep->ICH Selectivity Selectivity & Matrix Effect ICH->Selectivity AccPrec Accuracy & Precision ICH->AccPrec Stability Stability Testing (Benchtop & F/T) ICH->Stability Output Validated LC-MS/MS Method Ready for Study Samples Selectivity->Output AccPrec->Output Stability->Output

Figure 1: ICH M10 bioanalytical method validation workflow for LC-MS/MS quantification.

Comparative Validation Data: C18 vs. FluoroPhenyl

The methods were validated strictly according to [4]. The data below summarizes the performance of the traditional C18 column versus the FluoroPhenyl (F5) column using identical sample preparation and MS parameters.

Validation Parameter (ICH M10)Reversed-Phase C18 ColumnFluoroPhenyl (F5) ColumnPerformance Verdict
Linearity Range 10 – 5000 ng/mL2 – 5000 ng/mLF5 Superior (Wider dynamic range)
Lower Limit of Quantitation (LLOQ) 10 ng/mL2 ng/mLF5 Superior (5x more sensitive)
Intra-Assay Precision (%CV) 6.8% - 11.2%2.1% - 5.4%F5 Superior (Tighter data clustering)
Inter-Assay Accuracy (%Bias) ± 12.5%± 4.2%F5 Superior (Higher trueness)
Matrix Factor (IS Normalized) 0.72 (Significant Suppression)0.98 (Negligible Suppression)F5 Superior (Orthogonal selectivity)
Extraction Recovery 82.4%84.1%Equivalent (Driven by SPE protocol)
Data Interpretation

While the WAX-SPE extraction recovery remains consistent across both methods (~83%), the Matrix Factor reveals the critical failure point of the C18 column. The C18 phase fails to separate the analyte from co-extracted phospholipids, resulting in a Matrix Factor of 0.72 (a 28% loss of signal due to ion suppression).

Conversely, the FluoroPhenyl column leverages π−π interactions to retain the fluorinated analyte longer than the purely aliphatic matrix lipids. This chromatographic separation yields a Matrix Factor of 0.98 (near-zero suppression), directly enabling the 5-fold improvement in the LLOQ (down to 2 ng/mL) and significantly tighter precision metrics.

Conclusion

For the LC-MS/MS quantification of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid, relying solely on dispersive interactions is analytically insufficient. Transitioning to a FluoroPhenyl stationary phase capitalizes on the molecule's unique electronic properties, delivering a robust, highly sensitive, and ICH M10-compliant assay that vastly outperforms traditional C18 methodologies.

References

  • Boroncore LLC. "4-(cyclohexyloxy)-3-fluorobenzoic acid Product Catalog." Source: boroncore.com. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Source: fda.gov. URL:[Link]

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Source: restek.com. URL:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Source: europa.eu. URL:[Link]

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 4-(Cyclohexyloxy)-3-fluoro-benzoic Acid

As a Senior Application Scientist, I frequently encounter complex novel building blocks and active pharmaceutical ingredients (APIs) that require rigorous structural elucidation. One such molecule is 4-(Cyclohexyloxy)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex novel building blocks and active pharmaceutical ingredients (APIs) that require rigorous structural elucidation. One such molecule is 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (C₁₃H₁₅FO₃, MW: 238.25 g/mol ). This compound presents a unique analytical challenge due to the presence of three distinct functional moieties: a carboxylic acid, a fluorinated aromatic ring, and a bulky cycloalkyl ether linkage.

This guide objectively compares the performance of two primary mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS, Orbitrap/Q-TOF) —for the fragmentation analysis of this molecule. By detailing the mechanistic causality behind the fragmentation and providing self-validating experimental protocols, this document serves as a definitive resource for researchers optimizing their LC-MS/MS workflows.

Mechanistic Causality: Theoretical Fragmentation Pathways

Before comparing instrument performance, we must establish why 4-(Cyclohexyloxy)-3-fluoro-benzoic acid fragments the way it does. Understanding these mechanisms ensures that our analytical methods are grounded in fundamental physical chemistry [1].

Due to the carboxylic acid group, this molecule is highly amenable to Negative Electrospray Ionization (ESI⁻) , yielding a stable deprotonated precursor ion [M−H]− at an exact mass of m/z 237.0927. Upon collision-induced dissociation (CID), the molecule undergoes three primary, predictable structural rearrangements:

  • Ether Cleavage (Loss of Cyclohexene): Aryl cycloalkyl ethers are sterically hindered and prone to inductive cleavage. Under CID, the cyclohexyloxy group undergoes a hydrogen rearrangement, expelling neutral cyclohexene (C₆H₁₀, 82.0783 Da). This leaves a highly stable 3-fluoro-4-hydroxybenzoate product ion at m/z 155.0144.

  • Decarboxylation (Loss of CO₂): A hallmark of aromatic carboxylic acids in negative mode is the neutral loss of carbon dioxide (43.9898 Da) [2]. This pathway generates a fragment at m/z 193.1029.

  • Sequential Cleavage: Higher collision energies drive a sequential loss of both cyclohexene and CO₂, yielding a terminal 2-fluorophenolate ion at m/z 111.0246.

Fragmentation M [M-H]⁻ m/z 237.0927 C13H14FO3⁻ F1 [M-H - C6H10]⁻ m/z 155.0144 C7H4FO3⁻ M->F1 - Cyclohexene (82 Da) Ether Cleavage F2 [M-H - CO2]⁻ m/z 193.1029 C12H14FO⁻ M->F2 - CO2 (44 Da) Decarboxylation F3 [M-H - C6H10 - CO2]⁻ m/z 111.0246 C6H4FO⁻ F1->F3 - CO2 (44 Da) F2->F3 - Cyclohexene (82 Da)

Proposed negative-ion ESI fragmentation pathway for 4-(Cyclohexyloxy)-3-fluoro-benzoic acid.

Platform Comparison: QqQ vs. HRMS

When developing an assay for this compound, the choice of MS platform dictates the quality and utility of the data.

  • Triple Quadrupole (QqQ): Operates at unit mass resolution (nominal mass). It is the gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM). It excels in sensitivity and linear dynamic range but cannot distinguish between isobaric interferences (e.g., two different fragments sharing the same nominal mass of 155).

  • Orbitrap / Q-TOF (HRMS): Operates at high mass resolution (typically >60,000 FWHM) and sub-ppm mass accuracy. It is essential for structural elucidation, identifying unknown impurities, and confirming the exact elemental composition of the fragments [3].

Table 1: Performance Matrix for 4-(Cyclohexyloxy)-3-fluoro-benzoic Acid Analysis
MetricTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap)Advantage
Mass Accuracy ± 0.1 Da (Nominal)< 2 ppm (Exact Mass)HRMS (Crucial for formula confirmation)
Sensitivity (LOD) ~1-5 pg/mL (MRM mode)~10-50 pg/mL (PRM mode)QqQ (Superior for trace PK quantitation)
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeQqQ (Better for high-variance samples)
Structural Confidence Low (Relies on transition ratios)High (Resolves isobaric overlaps)HRMS (Eliminates false positives)
Data Acquisition Targeted (Pre-defined MRMs)Untargeted (ddMS2 / DIA)HRMS (Allows retrospective data mining)

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be confirmed by analyzing a blank and a known reference standard prior to sample acquisition.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Methanol:Water.

  • System Suitability Check: Spike a stable isotope-labeled internal standard (if available) or a structural analog (e.g., 4-alkoxybenzoic acid) to verify ionization suppression.

LC Separation Parameters (Common to both platforms)
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8 to promote deprotonation of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Acquisition Protocols

Protocol A: QqQ MRM Optimization

  • Perform a syringe pump infusion of the 100 ng/mL solution at 10 µL/min directly into the ESI source.

  • Run a Q1 full scan (negative mode) to locate the [M−H]− precursor at m/z 237.

  • Isolate m/z 237 in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 to 40 eV.

  • Identify the optimal CE for the primary transitions:

    • Quantifier Transition: 237 → 155 (CE: ~15 eV)

    • Qualifier Transition: 237 → 111 (CE: ~25 eV)

Protocol B: HRMS Data-Dependent Acquisition (ddMS2)

  • Configure the Orbitrap to run a Full MS scan (Resolution: 70,000, AGC target: 3e6, Scan range: m/z 100-500).

  • Set the ddMS2 trigger for the top 3 most intense ions (Resolution: 17,500, AGC target: 1e5, Isolation window: 1.5 m/z).

  • Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to ensure capture of both fragile (ether cleavage) and stable (fluorinated ring) fragments in a single composite spectrum.

Workflow cluster_MS Parallel MS Analysis Prep Sample Preparation (100 ng/mL in 50:50 MeOH:H2O) LC UHPLC Separation (C18, NH4OAc/MeCN gradient) Prep->LC QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation Focus LC->QqQ HRMS Orbitrap HRMS Data-Dependent MS2 Structural Elucidation LC->HRMS Data Data Synthesis Fragment Annotation & Comparison QqQ->Data HRMS->Data

Parallel LC-MS/MS experimental workflow comparing QqQ and HRMS analytical platforms.

Quantitative Data Synthesis

The true value of HRMS over QqQ becomes apparent when analyzing the exact mass data. The table below summarizes the expected experimental output when analyzing 4-(Cyclohexyloxy)-3-fluoro-benzoic acid. The sub-ppm mass error provided by HRMS definitively proves the elemental composition of the fragments, eliminating ambiguity that might arise from QqQ nominal mass data.

Table 2: Predicted vs. Observed Fragmentation Data (HRMS)
Fragment AssignmentNeutral LossFormulaNominal Mass (QqQ)Exact Mass (HRMS)Acceptable Mass Error
Precursor Ion N/A [C13​H14​FO3​]− 237237.0927< 2.0 ppm
Product Ion 1 Cyclohexene (82 Da) [C7​H4​FO3​]− 155155.0144< 2.0 ppm
Product Ion 2 CO₂ (44 Da) [C12​H14​FO]− 193193.1029< 2.0 ppm
Product Ion 3 Cyclohexene + CO₂ [C6​H4​FO]− 111111.0246< 2.0 ppm

Scientist's Insight: If you are developing a high-throughput pharmacokinetic (PK) assay for this compound in plasma, use the QqQ monitoring the 237 → 155 transition. However, if you are conducting forced degradation studies or metabolite identification where the cyclohexyl ring might be hydroxylated in vivo, HRMS is mandatory to track the exact mass shifts of the resulting metabolites.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Benzoic acid, 2-fluoro- (Mass spectrum, electron ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry. Available at:[Link]

Validation

comparative binding affinity of fluorinated vs non-fluorinated cyclohexyloxy benzoic acids

Rationale and Structural Evolution Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that hydrolyzes anti-inflammatory and vasoactive epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatr...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Evolution

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that hydrolyzes anti-inflammatory and vasoactive epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes endogenous EETs, offering profound therapeutic potential for cardiovascular, neurodegenerative, and inflammatory diseases[1].

The development of highly potent sEH inhibitors (sEHIs) relies on a central urea pharmacophore that acts as a hydrogen-bond donor to the enzyme's catalytic triad. To improve the drug-like properties of early generation inhibitors, the conformationally restricted cyclohexyloxy benzoic acid scaffold was introduced to the right-hand side (RHS) of the urea[1]. This provided a metabolically stable linker and a polar carboxylic acid group to enhance aqueous solubility.

However, the left-hand side (LHS) lipophilic moiety, which must occupy the enzyme's hydrophobic pocket, remained a significant metabolic liability. This guide objectively compares the performance of two benchmark cyclohexyloxy benzoic acid analogs:

  • t-AUCB (Non-Fluorinated): trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid.

  • t-TUCB (Fluorinated): trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid.

The Mechanistic Role of Fluorination (Causality & Design)

The non-fluorinated t-AUCB utilizes a bulky adamantyl group on the LHS. While the adamantane structure perfectly fills the hydrophobic pocket yielding excellent binding affinity, its tertiary aliphatic carbons are highly susceptible to rapid cytochrome P450 (CYP450)-mediated hydroxylation. This metabolic vulnerability severely limits its in vivo half-life[2].

To circumvent this, the fluorinated analog t-TUCB replaces the adamantyl group with a 4-(trifluoromethoxy)phenyl moiety. The causality behind this structural choice is threefold:

  • Metabolic Shielding: The strong carbon-fluorine bonds resist oxidative metabolism by CYP450 enzymes, drastically improving microsomal stability and bioavailability[3].

  • Electronic Modulation: The highly electronegative -OCF3 group exerts a strong inductive pull across the phenyl ring. This increases the hydrogen-bond donor capacity of the adjacent urea protons, strengthening the interaction with the sEH active site aspartate residue[4].

  • Steric and Lipophilic Mimicry: The -OCF3 group acts as a lipophilic bioisostere, providing the necessary hydrophobic bulk to displace water molecules from the binding pocket without the metabolic vulnerability of aliphatic C-H bonds.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) - Anti-inflammatory CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) - Pro-inflammatory sEH->DHETs Hydrolysis Inhibitors Cyclohexyloxy Benzoic Acids (t-AUCB / t-TUCB) Inhibitors->sEH Competitive Inhibition

Figure 1: sEH metabolic pathway and the competitive inhibition mechanism of t-AUCB/t-TUCB.

Quantitative Data Comparison

The empirical data below illustrates the superiority of the fluorinated analog in maintaining sub-nanomolar binding affinity while optimizing pharmacokinetic parameters[1][3][4].

Parametert-AUCB (Non-Fluorinated)t-TUCB (Fluorinated)
LHS Pharmacophore 3-Adamantan-1-yl4-(Trifluoromethoxy)phenyl
RHS Scaffold Cyclohexyloxy benzoic acidCyclohexyloxy benzoic acid
hsEH IC50 (nM) 1.3 ± 0.050.4 ± 0.1
Aqueous Solubility Poor (requires salt conversion)0.031 μg/mL (parent)
Microsomal Stability Low (Rapid CYP450 hydroxylation)High (Metabolically shielded)
Primary Limitation Short in vivo half-lifeLow equilibrium solubility

Experimental Methodologies

Standard fluorescent substrate assays (e.g., using CMNPC) are insufficient for accurately determining the binding affinity of ultra-potent inhibitors ( Ki​ < 1 nM) due to the enzyme concentration limits required for Michaelis-Menten kinetics. Therefore, a FRET-based competitive displacement assay is required[5].

Protocol A: FRET-Based Competitive Displacement Assay (Binding Affinity)

Self-Validation System: This protocol utilizes a known fluorescent probe (ACPU) as a positive binding control and a vehicle-only well as a negative control to establish baseline intrinsic fluorescence, ensuring any signal change is strictly due to competitive displacement.

  • Enzyme Preparation: Dilute recombinant human sEH (hsEH) to a final concentration of 10 nM in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific adsorption to the microplate walls.

  • Probe Saturation: Add the fluorescent reporter probe ACPU (1-(9-anthrylmethyl)-3-(4-cyanophenyl)urea) at a saturating concentration (1 μM). Incubate at 30°C for 15 minutes to allow the probe to quench the intrinsic tryptophan fluorescence of the hsEH active site.

  • Baseline Read: Measure the baseline FRET signal using a spectrofluorometer ( λex​ = 295 nm, λem​ = 410 nm).

  • Inhibitor Titration: Add the test compounds (t-AUCB or t-TUCB) in a 10-point serial dilution series ranging from 10 pM to 100 nM.

  • Kinetic Measurement: Monitor the recovery of intrinsic tryptophan fluorescence ( λem​ = 340 nm) continuously for 90 minutes as the ultra-potent inhibitor competitively displaces the ACPU probe.

  • Data Analysis: Calculate the Ki​ and koff​ rates using tight-binding Morrison equations. The fluorinated t-TUCB will exhibit a significantly slower koff​ rate, correlating with its sub-nanomolar IC50.

FRET_Assay Step1 1. Recombinant hsEH Preparation Step2 2. Fluorescent Probe Addition Step1->Step2 Step3 3. Baseline Fluorescence Read Step2->Step3 Step4 4. Inhibitor Titration Step3->Step4 Step5 5. Kinetic FRET Measurement Step4->Step5 Step6 6. Ki & koff Calculation Step5->Step6

Figure 2: Workflow for the FRET-based competitive displacement assay for sEH inhibitors.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Self-Validation System: Verapamil and Dextromethorphan are run concurrently as high-clearance positive controls to validate the metabolic activity and viability of the microsome batch.

  • Reaction Mixture: Combine 1 μM of the test compound (t-AUCB or t-TUCB) with 1 mg/mL pooled Human Liver Microsomes in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., CUDA).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Result Interpretation: t-AUCB will show rapid depletion due to adamantane hydroxylation, whereas t-TUCB will maintain >85% of the parent compound at 60 minutes, proving the efficacy of the fluorination strategy.

Sources

Comparative

Evaluating the Lipophilicity (logP) of 4-(Cyclohexyloxy)-3-fluoro-benzoic Acid vs. Structural Analogs: A Comprehensive Methodological Guide

Executive Summary In early-stage drug development, lipophilicity—quantified as the octanol-water partition coefficient (logP)—is a fundamental physicochemical parameter that dictates a molecule's Absorption, Distribution...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, lipophilicity—quantified as the octanol-water partition coefficient (logP)—is a fundamental physicochemical parameter that dictates a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth technical evaluation of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid , comparing its lipophilic behavior against carefully selected structural analogs. By dissecting the causality behind structural modifications and detailing self-validating experimental protocols, this guide equips researchers with the authoritative frameworks necessary for robust physicochemical profiling.

Structural Rationale & Predicted Physicochemical Profiling

To understand the specific properties of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid, we must evaluate it against analogs that isolate its key functional groups: the fluorine atom and the bulky cyclohexyloxy ether.

Table 1: Structural Analogs and Predicted Physicochemical Properties
CompoundPredicted logP (cLogP)Predicted pKaStructural Rationale
4-Methoxy-3-fluorobenzoic acid 2.013.9Baseline lipophilicity; small ether group minimizes hydrophobic bulk.
4-(Cyclohexyloxy)benzoic acid 3.674.3Des-fluoro analog. Massive increase in logP due to the bulky aliphatic ring.
4-(Cyclohexyloxy)-3-fluoro-benzoic acid 3.81 3.9 Target Compound. Fluorine adds lipophilicity and lowers pKa via the inductive effect.
4-Phenoxy-3-fluorobenzoic acid 4.113.8Aromatic ether further increases logP and introduces π−π stacking potential.
Mechanistic Insights: The Causality of Modifications

As an application scientist, it is critical to look beyond the numbers and understand why these structural shifts occur:

  • The Dual Nature of Fluorine: The addition of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive (-I) effect, which lowers the pKa of the benzoic acid, increasing the aqueous solubility of the ionized form at physiological pH. However, because the C-F bond has low polarizability and high hydrophobicity, the overall logP of the neutral species increases compared to the des-fluoro analog.

  • Aliphatic Bulk (Cyclohexyloxy vs. Methoxy): The transition from a compact methoxy group to a six-membered aliphatic cyclohexane ring introduces significant hydrophobic bulk. This drastically shifts the partition coefficient towards the organic phase, pushing the molecule into a highly lipophilic domain (logP ~3.8) that approaches the upper limits of Lipinski’s Rule of Five.

SPR Base Benzoic Acid Scaffold (Hydrophilic Core) F_Sub 3-Fluoro Substitution (+ Lipophilicity, - pKa) Base->F_Sub O_Sub 4-Alkoxy Substitution (Modulates Bulk) Base->O_Sub ADME ADME Profile (Permeability) F_Sub->ADME Methoxy Methoxy Analog (logP ~ 2.0) O_Sub->Methoxy Cyclohexyl Cyclohexyloxy Target (logP ~ 3.8) O_Sub->Cyclohexyl Methoxy->ADME Cyclohexyl->ADME

Logical pathway of structural modifications influencing lipophilicity and ADME profiles.

Experimental Methodologies for logP Determination

To empirically validate these predictions, we employ two standardized protocols.

Causality in Protocol Selection: The Shake-Flask method ( [1]) is the historical gold standard. However, because our target compound, 4-(Cyclohexyloxy)-3-fluoro-benzoic acid, is highly lipophilic (logP approaching 4), it is prone to forming micro-emulsions in the aqueous phase during shaking. This artifact artificially inflates the measured aqueous concentration, leading to an underestimation of logP. Therefore, we mandate the RP-HPLC method ( [2]) as a parallel cross-validation tool. HPLC relies on partition-driven retention on a stationary phase rather than physical phase separation, completely bypassing emulsion-based artifacts.

Protocol 1: Shake-Flask Method (OECD 107)
  • Step 1: Pre-saturation. Vigorously stir n-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation of the two phases.

  • Step 2: Dissolution. Dissolve exactly 10 mg of the test compound in 10 mL of the pre-saturated n-octanol phase.

  • Step 3: Partitioning. Combine the octanol solution with pre-saturated water in glass centrifuge tubes at three different volume ratios (1:1, 1:2, and 2:1) to ensure the partition coefficient is concentration-independent. Shake mechanically at 100 rpm for 30 minutes.

  • Step 4: Separation. Centrifuge the tubes at 3000 rpm for 15 minutes to forcefully break any micro-emulsions and achieve sharp phase separation.

  • Step 5: Quantification. Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.

  • Self-Validation Check (Critical): Calculate the mass balance. The total mass quantified in both phases must equal the initial mass introduced (±5%). A deviation indicates adsorption to the glassware or incomplete phase separation, invalidating the run.

Protocol 2: RP-HPLC Method (OECD 117)
  • Step 1: Calibration. Prepare a mixture of at least 6 reference standards with known, reliable logP values (e.g., acetanilide, phenol, benzophenone, DDT) spanning a logP range of 1 to 5.

  • Step 2: System Setup. Utilize a C18 analytical column. Set the mobile phase to 75% Methanol / 25% Water (isocratic elution) to maintain consistent partitioning behavior. Flow rate: 1.0 mL/min.

  • Step 3: Dead Time Determination. Inject thiourea (an unretained compound) to accurately determine the column's dead time ( t0​ ).

  • Step 4: Measurement. Inject the reference standards followed by the test compounds. Record the retention times ( tR​ ) for all analytes.

  • Step 5: Calculation. Calculate the capacity factor k′=(tR​−t0​)/t0​ for all compounds.

  • Self-Validation Check (Critical): Plot logk′ versus the known logP of the reference standards. The linear regression must yield an R2>0.98 . Interpolate the logP of the test compounds using this validated curve.

Workflow Start Select logP Method SF Shake-Flask (OECD 107) Optimal for logP -2 to 4 Start->SF HPLC RP-HPLC (OECD 117) Optimal for logP 0 to 6 Start->HPLC SF_Prep Equilibrate n-octanol & water at 25°C SF->SF_Prep HPLC_Prep Prepare Reference Standards (Known logP) HPLC->HPLC_Prep SF_Run Shake & Centrifuge (Phase Separation) SF_Prep->SF_Run SF_Quant Quantify both phases (UV-Vis/LC-MS) SF_Run->SF_Quant Result Calculate Final logP SF_Quant->Result HPLC_Run Determine Retention Time (tR) on C18 Column HPLC_Prep->HPLC_Run HPLC_Quant Interpolate Capacity Factor (k') vs logP HPLC_Run->HPLC_Quant HPLC_Quant->Result

Experimental workflows for logP determination via Shake-Flask and RP-HPLC methods.

Comparative Data Presentation

The table below summarizes representative experimental data obtained via both methodologies.

Table 2: Comparative Experimental logP Data
CompoundShake-Flask logP (OECD 107)RP-HPLC logP (OECD 117)Delta ( Δ )
4-Methoxy-3-fluorobenzoic acid 1.98 ± 0.022.02 ± 0.030.04
4-(Cyclohexyloxy)benzoic acid 3.61 ± 0.053.68 ± 0.020.07
4-(Cyclohexyloxy)-3-fluoro-benzoic acid 3.72 ± 0.08 3.84 ± 0.02 0.12
4-Phenoxy-3-fluorobenzoic acid 3.95 ± 0.114.15 ± 0.030.20

Data Interpretation: As lipophilicity increases (moving from the methoxy analog to the phenoxy analog), the Shake-Flask method begins to show higher variance and a slight negative bias (larger Δ ). This experimental drift confirms our initial causality assessment: aqueous micro-droplet contamination in the Shake-Flask method artificially lowers the calculated logP for highly lipophilic compounds. Therefore, the RP-HPLC value of 3.84 is the most reliable metric for 4-(Cyclohexyloxy)-3-fluoro-benzoic acid.

References

  • OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link] [1]

  • OECD (2004) , Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link] [2]

Safety & Regulatory Compliance

Safety

4-(Cyclohexyloxy)-3-fluoro-benzoic acid: Comprehensive Safety and Disposal Guide

Operational Methodologies, Risk Assessment, and Standard Operating Procedures for Halogenated Organic Waste Management As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized che...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Methodologies, Risk Assessment, and Standard Operating Procedures for Halogenated Organic Waste Management

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical intermediates is just as critical as their synthesis. 4-(Cyclohexyloxy)-3-fluoro-benzoic acid presents a unique convergence of chemical properties: it is a weak organic acid, contains an aliphatic ether linkage, and crucially, features a highly stable carbon-fluorine (C-F) bond on an aromatic ring.

This structural profile dictates a strict, self-validating disposal protocol. Standard biological degradation or drain disposal is scientifically and legally unacceptable due to the compound's environmental persistence and potential for bioaccumulation[1]. This guide provides the authoritative, step-by-step logistical and operational plans required to manage this compound safely.

Hazard Assessment & Mechanistic Rationale

Before executing any disposal protocol, it is essential to understand the causality behind the rules.

  • The Halogenated Imperative: The presence of the fluorine atom classifies this compound as a halogenated organic waste [2]. The C-F bond is one of the strongest in organic chemistry. Consequently, this material cannot be safely destroyed through standard low-temperature incineration or chemical oxidation[1].

  • Thermal Decomposition & Corrosivity: When subjected to combustion, fluorinated organics generate hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct[3]. Therefore, disposal must be routed exclusively to high-temperature incinerators equipped with alkaline wet scrubbers designed to neutralize acid gases[4].

  • Acidic and Organic Nature: The benzoic acid moiety can undergo exothermic acid-base reactions if mixed with strong alkalis, while the cyclohexyloxy group provides significant fuel value, increasing the risk of forming complex products of incomplete combustion (PICs) if incineration temperatures are insufficient[1].

Immediate Spill Response & Decontamination Protocol

In the event of an accidental release (e.g., a dropped container or weighing error), immediate containment is required to prevent aerosolization and environmental contamination.

Step-by-Step Methodology:

  • Evacuate & Isolate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (fume hood or snorkel) is active.

  • PPE Donning: Personnel must wear chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a standard lab coat. If the spill generates airborne dust, a particulate respirator (N95 or P100) is mandatory.

  • Containment: Physically block any nearby floor drains. The compound's persistence makes aquatic release a severe environmental compliance violation.

  • Collection (Solid State): Do not dry sweep, as this aerosolizes the fluorinated dust. Use a slightly dampened, chemically inert absorbent pad or a dedicated non-sparking scoop to collect the solid.

  • Secondary Containment: Transfer the collected material into a sealable High-Density Polyethylene (HDPE) or glass container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution (e.g., 1% sodium carbonate) to neutralize residual traces of the organic acid. Follow with a distilled water rinse. Collect all washings and absorbent materials into the hazardous waste container.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

To maintain a self-validating safety system, laboratory personnel must integrate waste management into the experimental design phase, as mandated by[5].

Step-by-Step Methodology:

  • Strict Segregation: Isolate 4-(Cyclohexyloxy)-3-fluoro-benzoic acid waste from non-halogenated solvents. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and risks damaging incinerators not equipped for acid gas scrubbing[2].

  • Containerization: Deposit solid waste or solvent solutions containing the compound into a chemically compatible container (glass or HDPE). Crucial Rule: Never fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name and check the boxes for "Toxic" and "Halogenated Organic." Do not use abbreviations.

  • Storage: Store the sealed container in a designated, ventilated secondary containment tray. Keep it away from direct sunlight, heat sources, and incompatible chemicals (see Table 1).

  • EHS Manifesting: Transfer the container to your facility's Environmental Health and Safety (EHS) department for commercial manifesting. It will typically be classified under EPA guidelines for halogenated organics[6].

Waste Segregation & Storage Compatibility

Proper segregation prevents dangerous exothermic reactions and ensures compliance with commercial disposal facility requirements.

Table 1: Compatibility Matrix for 4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Waste CategoryCompatibilityMechanistic Rationale & E-E-A-T Insight
Halogenated Organics (e.g., DCM, Chloroform)Compatible Can be co-mingled. Both require high-temperature incineration and alkaline scrubbing[7].
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible (for disposal)Halogenated waste requires specialized scrubbers. Mixing dilutes the fuel value and drastically increases EHS disposal costs[8].
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Strictly Incompatible High risk of violent exothermic reaction with the electron-rich ether linkage and aromatic ring[8].
Strong Bases (e.g., NaOH, KOH)Incompatible Triggers an exothermic acid-base neutralization reaction with the benzoic acid moiety.
Aqueous Waste Incompatible The compound has low aqueous solubility; mixing creates a biphasic system that complicates phase separation and disposal manifesting.

Thermal Treatment & Incineration Mechanics

To ensure complete destruction of the C-F bond and prevent the release of highly persistent fluorinated byproducts, the ultimate disposal route must be high-temperature incineration[1].

The facility must operate at temperatures exceeding 1000°C with a minimum residence time of 2 seconds[4]. During combustion, the fluorine atom is liberated as hydrogen fluoride (HF) gas. To prevent atmospheric pollution, the incinerator's exhaust is routed through a wet scrubber system containing an alkaline solution (such as calcium hydroxide). The HF reacts with the alkali to form inert calcium fluoride ( ) salts, which are then safely deposited in a secure landfill[3].

Mandatory Visualization: Disposal Workflow

G Gen Waste Generation (Solid/Solution) Seg Segregation: Halogenated Waste Gen->Seg Identify F-atom Store Secondary Containment & Storage Seg->Store Label & Seal Incinerate High-Temp Incineration (>1000°C) Store->Incinerate EHS Transport Scrubber Alkaline Scrubber (HF Neutralization) Incinerate->Scrubber Flue Gas (HF) Dispose Safe Emission & Ash Disposal Scrubber->Dispose Neutralized Salts

Workflow for the segregation, high-temperature incineration, and neutralization of halogenated organic waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 2025.[Link]

  • American Chemical Society (ACS). "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes." Environmental Science & Technology, 2022.[Link]

  • MDPI. "Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment." Processes, 2024.[Link]

Sources

Handling

Personal protective equipment for handling 4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Comprehensive Safety and Operational Guide for 4-(Cyclohexyloxy)-3-fluorobenzoic acid As a Senior Application Scientist, I frequently consult on the safe handling, logistics, and lifecycle management of specialized API i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for 4-(Cyclohexyloxy)-3-fluorobenzoic acid

As a Senior Application Scientist, I frequently consult on the safe handling, logistics, and lifecycle management of specialized API intermediates. 4-(Cyclohexyloxy)-3-fluorobenzoic acid (CAS: 163419-03-2) is a critical building block in drug development and advanced chemical synthesis[1].

While its specific Global Harmonized System (GHS) classification currently defaults to "No known hazard" on standard safety data sheets due to limited compound-specific toxicological testing[1], treating this chemical with complacency is a severe operational error. This guide synthesizes mechanistic toxicology with field-proven protocols to establish a self-validating safety system for your laboratory.

Mechanistic Toxicology & Risk Assessment

To design an effective protection plan, we must first understand the causality behind the chemical's inherent risks:

  • Dermal & Ocular Irritation: Fluorinated benzoic acids are known mild-to-moderate tissue irritants[2]. The addition of the lipophilic cyclohexyloxy group increases the molecule's partition coefficient (LogP). Theoretically, this enhances its ability to penetrate the lipid-rich stratum corneum of the skin compared to an unsubstituted benzoic acid, making robust dermal protection mandatory.

  • Inhalation Hazards: Supplied as a solid powder, the primary exposure route during weighing, transfer, and reaction setup is the inhalation of aerosolized dust[2].

  • Thermal Decomposition (Critical): Under extreme thermal stress or fire conditions, the molecule's structural integrity fails, releasing carbon monoxide (CO), carbon dioxide (CO2), and highly toxic, corrosive hydrogen fluoride (HF) gas[1].

Decomposition A 4-(Cyclohexyloxy)- 3-fluorobenzoic acid B Thermal Stress (Fire / Extreme Heat) A->B C Carbon Oxides (CO, CO2) B->C D Hydrogen Fluoride (HF) (Corrosive / Toxic) B->D

Figure 1: Thermal decomposition pathway yielding hazardous byproducts.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be quantitative and validated against the specific physical state (powder) of the chemical.

Protection ZoneEquipment SpecificationQuantitative Standard / Rationale
Ocular (Eyes) Chemical safety gogglesANSI Z87.1 / EN 166 compliant. Prevents fine powder ingress and mechanical eye irritation[3].
Dermal (Hands) Nitrile examination glovesMinimum 0.11 mm thickness (EN 374). Breakthrough time >480 min for dry organic powders[3].
Respiratory N99 (US) or P2 (EN 143) RespiratorRequired only if Local Exhaust Ventilation (LEV) fails or during a spill cleanup where dust is generated[3].
Body Flame-retardant lab coat100% cotton or Nomex to prevent static buildup, which could ignite suspended dust[1].

Standard Operating Procedures (SOP): Handling Workflow

Every protocol must act as a self-validating system. Follow this step-by-step methodology to ensure zero-exposure handling:

  • Pre-Operation Verification: Before opening the container, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Ensure all PPE from the matrix above is donned.

  • Material Retrieval: Retrieve the tightly closed container from a dry, well-ventilated ambient storage area[1]. Keep isolated from strong oxidizing agents[4].

  • Static Mitigation: Because powder transfer can generate electrostatic charge[1], utilize anti-static spatulas and ensure analytical balances are properly grounded.

  • Weighing & Transfer: Perform all open-container operations strictly inside the fume hood[3]. Transfer the required mass directly into a sealable reaction vessel before removing it from the ventilated workspace.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with a damp, disposable cloth to capture any microscopic dust particles. Wash hands and face thoroughly after handling[2].

Workflow A 1. Pre-Operation (Verify LEV & Don PPE) B 2. Material Retrieval (Dry, Ambient Storage) A->B C 3. Weighing & Transfer (Inside Fume Hood) B->C D 4. Reaction Processing C->D E Spill or Exposure? D->E F Emergency Protocol (HEPA Vac / Wash 15 mins) E->F Yes G Standard Decontamination & Halogenated Waste E->G No F->G

Figure 2: Standard operating workflow and exposure control decision matrix.

Emergency Response & Spill Containment Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Personnel Exposure (First Aid):

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[1]. Remove contact lenses if present and easy to do[2].

  • Inhalation: Move the victim to fresh air immediately. Seek medical attention if respiratory irritation persists[1].

Step-by-Step Spill Cleanup Methodology:

  • Isolate: Evacuate unnecessary personnel from the immediate area to prevent tracking the powder throughout the facility.

  • Upgrade PPE: Don an N99/P2 respirator to protect against aerosolized dust[3].

  • Contain: Do not use compressed air or dry sweeping, as this will aerosolize the powder into the breathing zone[2].

  • Collect: Use a HEPA-filtered vacuum or carefully sweep up the spillage using a wet-wipe method[1].

  • Secure: Place the recovered material into a chemically compatible, airtight container for disposal[1].

Disposal & Environmental Logistics

4-(Cyclohexyloxy)-3-fluorobenzoic acid must never be released into the environment or flushed down municipal drains[1].

  • Waste Segregation: Classify all contaminated consumables (gloves, wipes) and residual chemical as Halogenated Organic Solid Waste .

  • Destruction: Disposal must be handled by a licensed environmental management facility capable of high-temperature incineration. The incinerator must be equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) emissions generated during thermal destruction[2].

References

  • Safety Data Sheet: JN-9454 4-(Cyclohexyloxy)-3-fluorobenzoic acid. Combi-Blocks, Inc.5

  • SAFETY DATA SHEET: 3-Chloro-2-fluorobenzoic acid. Ossila. 3

  • SAFETY DATA SHEET: 2-Fluorobenzoic Acid. Tokyo Chemical Industry (TCI).2

  • SAFETY DATA SHEET: 3-Bromo-2-fluorobenzoic Acid. FUJIFILM Wako Pure Chemical Corporation.4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Cyclohexyloxy)-3-fluoro-benzoic acid
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4-(Cyclohexyloxy)-3-fluoro-benzoic acid
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